5-Methoxypyrazine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOOMHYFEFVYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717061 | |
| Record name | 5-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32205-72-4 | |
| Record name | 5-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Methoxypyrazine-2-carbaldehyde (CAS Number: 32205-72-4), a heterocyclic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document details the compound's physicochemical properties, spectroscopic profile, and key synthetic and reactive methodologies. Emphasis is placed on its emerging role as a versatile building block, particularly in the construction of targeted protein degraders such as PROTACs. The guide aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this valuable synthetic intermediate.
Introduction: The Versatility of a Pyrazine Scaffold
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are recognized for their diverse biological activities and sensory properties.[1] The introduction of functional groups onto the pyrazine ring system provides a modular platform for the synthesis of complex molecules with tailored properties. This compound, featuring both an electron-donating methoxy group and a reactive aldehyde moiety, represents a strategically important intermediate. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. This unique combination of features has positioned this compound as a valuable building block in medicinal chemistry and materials science.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| CAS Number | 32205-72-4 | [3] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 231.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [4] |
| logP | 0.2977 (Predicted) | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy group protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two pyrazine ring protons will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The methoxy group protons (OCH₃) will be a sharp singlet further upfield, expected around δ 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon should be observable around δ 55-60 ppm.
The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. C-H stretching vibrations of the aldehyde proton are expected to appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The spectrum will also feature C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.[5][6]
In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 138. Fragmentation patterns would likely involve the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 109, and the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[7][8]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of similar heterocyclic aldehydes. One common approach involves the oxidation of the corresponding primary alcohol, 5-methoxypyrazin-2-yl)methanol.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxypyrazine-2-carbaldehyde: Properties, Synthesis, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyrazine-2-carbaldehyde, a substituted pyrazine derivative, is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a valuable component in the design of sophisticated therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis, insights into its chemical reactivity, and a discussion of its pivotal role as a structural motif in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the synthesis and application of novel therapeutics.
Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic stability. The introduction of substituents, such as the methoxy and carbaldehyde groups in this compound, allows for fine-tuning of the molecule's steric and electronic properties, enabling its use as a versatile building block in the synthesis of complex molecular architectures with tailored biological activities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the behavior of the final active pharmaceutical ingredient.
General and Predicted Properties
| Property | Value | Source |
| CAS Number | 32205-72-4 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [2][3] |
| Appearance | Not explicitly stated in sources, typically a solid at room temperature. | |
| Boiling Point (Predicted) | 231.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -1.33 ± 0.10 | [1] |
| LogP (Predicted) | 0.2977 | [2] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [2] |
Solubility and Storage
Practical application in a laboratory setting necessitates an understanding of a compound's solubility and stability.
-
Solubility: While detailed quantitative solubility data is not widely published, heterocyclic aldehydes such as this are typically soluble in common organic solvents like dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethylformamide (DMF). Its miscibility with water is expected to be limited.
-
Storage and Stability: For long-term viability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] Some suppliers also indicate that it can be stored at room temperature for shorter periods.[3] It is crucial to protect the compound from moisture.[2]
Spectroscopic and Analytical Characterization
The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques. The following sections provide an interpretation of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the methoxy group, and the aldehyde. The two aromatic protons on the pyrazine ring will appear as singlets or doublets in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the ring nitrogens and the aldehyde group. The methoxy protons will present as a sharp singlet at approximately δ 4.0 ppm. The aldehyde proton will be the most downfield signal, appearing as a singlet around δ 9.5-10.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the two distinct aromatic CH carbons, the two quaternary carbons of the pyrazine ring (one bearing the methoxy group and the other the aldehyde), the methoxy carbon, and the highly deshielded carbonyl carbon of the aldehyde group (typically δ 185-195 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are diagnostic for the C-H stretch of an aldehyde.
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyrazine ring.
-
C-O Stretch: An absorption band corresponding to the C-O stretch of the methoxy group is expected around 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 138.
-
Predicted Adducts: In electrospray ionization (ESI), common adducts are predicted, such as [M+H]⁺ at m/z 139.05020 and [M+Na]⁺ at m/z 161.03214.[4]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrazine ring and the reactive aldehyde functional group.
Reactivity of the Pyrazine Ring
The pyrazine ring is generally electron-deficient and less aromatic than benzene, making it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms. The presence of the methoxy group, an electron-donating group, can modulate this reactivity. Halogenated pyrazines are known to be more reactive towards nucleophilic displacement than their pyridine counterparts.[5] The pyrazine ring can also undergo radical substitution reactions.[5]
Reactions of the Aldehyde Group
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making this compound a valuable synthetic intermediate. Common reactions include:
-
Reductive Amination: A cornerstone reaction for introducing amine-containing moieties, crucial for linker attachment in PROTAC synthesis.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.
-
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.
-
Condensation Reactions: With various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.
Application in Targeted Protein Degradation: A Key Building Block for PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[6] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a key building block in the synthesis of the linker and the E3 ligase-recruiting moiety.[3]
Role in PROTAC Synthesis
The aldehyde functionality of this compound serves as a critical chemical handle for attaching the linker, which is then connected to the POI-binding ligand. The pyrazine ring itself can be part of the linker or a component of the E3 ligase ligand, contributing to the overall conformation and physicochemical properties of the PROTAC molecule.
The following diagram illustrates the general workflow for incorporating this compound into a PROTAC scaffold.
Caption: Workflow for incorporating this compound into a PROTAC.
Experimental Protocol: Reductive Amination for Linker Conjugation
The following is a representative, generalized protocol for the reductive amination of this compound with an amine-containing linker.
Materials:
-
This compound
-
Amine-functionalized linker (e.g., a diamine or an amino acid derivative)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine-functionalized linker (1.0-1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazine-linker conjugate.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined physicochemical properties, predictable reactivity, and amenability to a variety of chemical transformations make it an attractive starting material for the synthesis of complex therapeutic agents. As the quest for novel PROTACs and other protein degraders continues, the strategic application of such heterocyclic scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in their synthetic endeavors.
References
- 1. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxypyrazine-2-carbaldehyde molecular structure and weight
An In-Depth Technical Guide to 5-Methoxypyrazine-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 32205-72-4), a heterocyclic aromatic aldehyde. The document details its molecular structure, physicochemical properties, handling, and safety protocols. As a member of the pyrazine family, this compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this specific chemical entity.
Part 1: Molecular Structure and Identification
This compound is a substituted pyrazine, which is a diazine compound with nitrogen atoms at positions 1 and 4 of the benzene-like ring. The structure features a methoxy group (-OCH₃) at position 5 and an aldehyde group (-CHO) at position 2. This arrangement of functional groups makes it a reactive and versatile intermediate in chemical synthesis.
The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation for the molecule is O=CC1=NC=C(OC)N=C1.[1] The International Chemical Identifier (InChI) provides a unique and layered textual representation of the atomic connectivity and stereochemistry: InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3.[2]
Chemical Structure Diagram
Caption: Molecular Structure of this compound
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 32205-72-4 | [1][3][4][5] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 138.12 g/mol | [1][3][4] |
| Monoisotopic Mass | 138.04292 Da | [2] |
| Synonym | 5-Methoxy-2-pyrazinecarbaldehyde | [1] |
| InChIKey | KSOOMHYFEFVYRI-UHFFFAOYSA-N | [2] |
Part 2: Physicochemical and Computational Properties
The physical and chemical properties of a compound are critical for planning experiments, including reaction conditions, solvent selection, and purification methods. While extensive experimental data is not widely published, predicted values provide a useful baseline for laboratory work.
| Property | Value | Type | Source(s) |
| Boiling Point | 231.5 ± 35.0 °C | Predicted | [4] |
| Density | 1.238 ± 0.06 g/cm³ | Predicted | [4] |
| Purity | ≥95% - 97% | Experimental | [1][3] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | Computational | [1] |
| LogP | 0.2977 | Computational | [1] |
| Hydrogen Bond Acceptors | 4 | Computational | [1] |
| Hydrogen Bond Donors | 0 | Computational | [1] |
| Rotatable Bonds | 2 | Computational | [1] |
Part 3: Applications in Synthesis
This compound is primarily utilized as a building block in organic synthesis. Its aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.
Role as a Protein Degrader Building Block
This compound is classified within the product family of "Protein Degrader Building Blocks".[3] This suggests its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other molecules designed to induce targeted protein degradation, a cutting-edge area in drug discovery. The pyrazine scaffold can serve as a core structural element or a linker component in these complex bifunctional molecules.
Potential as a Precursor in Flavor and Fragrance Chemistry
The related compound, 5-Methoxypyrazine-2-carboxylic acid, is noted for its applications in enhancing flavor and aroma profiles in the food and beverage industry.[7] this compound is a direct precursor to this carboxylic acid via oxidation, indicating its potential role in the synthesis of flavor and fragrance agents.
Conceptual Synthetic Workflow
The following diagram illustrates the potential synthetic pathways originating from this compound, highlighting its role as a versatile intermediate.
Caption: Conceptual workflow of this compound as a synthetic intermediate.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.
Storage Recommendations
To maintain its integrity, this compound should be stored under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[4][8] Another source suggests storage at -20°C in a sealed container, protected from moisture.[1] For shipping purposes, it is generally stable at room temperature.[1][5]
Hazard Identification and Safety Precautions
The compound is classified with the signal word "Warning".[5][8] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
Recommended precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use it within a fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a specialized chemical compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a substituted pyrazine ring, offers multiple avenues for chemical modification. With a molecular weight of 138.12 g/mol , it is a key building block for creating more complex molecules, particularly in the fields of targeted protein degradation and potentially in flavor chemistry. Strict adherence to recommended storage and safety protocols is essential when working with this compound to ensure both experimental success and user safety.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 5. aobchem.com [aobchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chemimpex.com [chemimpex.com]
- 8. achmem.com [achmem.com]
Spectroscopic Characterization of 5-Methoxypyrazine-2-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrazine-2-carbaldehyde (C₆H₆N₂O₂, Molecular Weight: 138.12 g/mol ).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide synthesizes predicted data, information from structurally similar compounds, and established spectroscopic principles to provide a robust analytical framework.
Introduction
This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are of significant interest due to their presence in a variety of natural and synthetic products, including food flavorings and pharmaceutical agents.[5][6][7][8] The unique electronic and structural properties imparted by the pyrazine ring, coupled with the methoxy and aldehyde functional groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related molecules.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its constituent functional groups, dictates its characteristic spectroscopic signatures. The pyrazine ring provides a distinct aromatic system, while the electron-donating methoxy group and the electron-withdrawing aldehyde group influence the electronic environment and, consequently, the spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet | - |
| H-3 | 8.5 - 8.7 | Singlet | - |
| H-6 | 8.2 - 8.4 | Singlet | - |
| Methoxy-H | 4.0 - 4.2 | Singlet | - |
Justification of Predicted Shifts:
-
Aldehyde Proton: Aldehyde protons are highly deshielded and typically appear as singlets in the range of 9-10 ppm.[9]
-
Aromatic Protons (H-3 and H-6): The protons on the pyrazine ring are in an electron-deficient aromatic system, leading to significant deshielding. Their chemical shifts are expected to be in the downfield region, typically between 8.0 and 9.0 ppm. The exact positions are influenced by the substituents. The aldehyde group at C2 will strongly deshield the adjacent H-3 proton, while the methoxy group at C5 will have a shielding effect on the adjacent H-6 proton.
-
Methoxy Protons: The protons of the methoxy group are shielded by the oxygen atom and are expected to appear as a sharp singlet around 4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C-5 | 160 - 165 |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-6 | 135 - 140 |
| OCH₃ (Methoxy) | 55 - 60 |
Justification of Predicted Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon bearing the electron-donating methoxy group (C-5) is expected to be the most shielded among the ring carbons directly bonded to a substituent. Conversely, the carbons adjacent to the nitrogen atoms and the electron-withdrawing aldehyde group (C-2 and C-3) will be more deshielded.
-
Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |
| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong |
| C=N and C=C Stretch (Pyrazine ring) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Methoxy) | 1250 - 1200 | Strong |
Interpretation of Key Bands:
-
C=O Stretch: A strong absorption band in the region of 1710-1690 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[10]
-
Aromatic Ring Vibrations: The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7][11][12][13]
-
C-O Stretch: The stretching vibration of the C-O bond in the methoxy group will result in a strong band, typically around 1250-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 137 | [M-H]⁺ |
| 109 | [M-CHO]⁺ |
| 95 | [M-CHO-CH₂]⁺ or [M-C₂H₃O]⁺ |
| 67 | [C₃H₃N₂]⁺ |
Fragmentation Pathway:
Caption: Predicted key fragmentation steps for this compound in EI-MS.
Interpretation of Fragmentation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of the compound.[14]
-
Loss of a Hydrogen Radical: A peak at m/z 137 ([M-H]⁺) is anticipated due to the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[15]
-
Loss of the Aldehyde Group: A significant fragment at m/z 109 ([M-CHO]⁺) would result from the cleavage of the C-C bond between the pyrazine ring and the aldehyde group.[15]
-
Further Fragmentation: Subsequent fragmentation of the m/z 109 ion would lead to the characteristic ions of the substituted pyrazine ring. The fragmentation of alkylpyrazines is often dominated by the cleavage of the side chain.[16]
Experimental Protocols
While specific experimental parameters should be optimized for the instrument in use, the following provides a general methodology for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shifts using the residual solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Use Electron Ionization (EI) as the ionization method.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. As with any analytical work, it is recommended to compare experimentally obtained data with the predictions outlined in this guide for a confident structural elucidation.
References
- 1. rsc.org [rsc.org]
- 2. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR [m.chemicalbook.com]
- 3. Vibrational spectrum of pyrazinecarbaldehyde - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The Pherobase NMR: 2-Isobutyl-3-methoxypyrazine|2-isobutyl-3-methoxypyrazine|C9H14N2O [pherobase.com]
- 5. Pyrazine [webbook.nist.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Pyrazine(290-37-9) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyrazine-2-carbaldehyde
Abstract: 5-Methoxypyrazine-2-carbaldehyde is a heterocyclic compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use, from reaction engineering and purification to formulation and long-term storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility and stability profiles of this compound. We present not just a collection of data, but a series of validated protocols and the scientific rationale behind them, empowering researchers to generate reliable data tailored to their specific applications. This document outlines the principles of solubility and stability testing, provides step-by-step experimental methodologies, and discusses the interpretation of results in accordance with established scientific and regulatory standards.
Introduction
This compound (CAS No. 32205-72-4) is a substituted pyrazine featuring both an electron-donating methoxy group and an electron-withdrawing aldehyde functional group.[1] This unique electronic arrangement suggests a complex chemical behavior that directly influences its physical properties. In any research or development context, two of the most fundamental properties to establish are solubility and stability.
-
Solubility dictates the choice of solvents for chemical reactions, purification processes (e.g., crystallization), and the preparation of analytical standards. In drug development, aqueous solubility is a critical determinant of a compound's bioavailability.[2]
-
Stability defines the conditions under which the compound can be handled and stored without degradation. Understanding its degradation pathways is crucial for developing robust formulations, establishing shelf-life, and identifying potential impurities.[3]
Given the limited publicly available data on this specific molecule, this guide adopts a proactive, methodological approach. It is designed as a practical manual for a laboratory setting, detailing the necessary experiments to build a comprehensive physicochemical profile of this compound.
Part 1: Physicochemical Profile and Predicted Properties
Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its expected behavior.
Molecular Structure: C₆H₆N₂O₂[4] Molecular Weight: 138.12 g/mol [4]
Key structural features influencing solubility and stability:
-
Pyrazine Ring: A nitrogen-containing aromatic heterocycle. The two nitrogen atoms are capable of hydrogen bonding as acceptors.
-
Methoxy Group (-OCH₃): An electron-donating group that can slightly increase lipophilicity.
-
Carbaldehyde Group (-CHO): A polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It is also a chemically reactive site susceptible to oxidation and nucleophilic attack.
Predicted Properties: Computational tools provide useful estimations where experimental data is lacking.
| Property | Predicted Value | Significance |
| LogP | 0.2977[4] | A low LogP value suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar solvents. |
| Topological Polar Surface Area (TPSA) | 52.08 Ų[4] | This value suggests moderate cell permeability and indicates the molecule's overall polarity. |
| Hydrogen Bond Acceptors | 4[4] | The presence of multiple hydrogen bond acceptors (two pyrazine nitrogens, one ether oxygen, one carbonyl oxygen) implies that the molecule will interact favorably with protic solvents like water, ethanol, and methanol. |
| Hydrogen Bond Donors | 0[4] | The absence of hydrogen bond donors means its solubility in protic solvents is driven by the solvent's ability to donate hydrogen bonds to the molecule. |
These predictions suggest that this compound is a moderately polar compound. Its solubility is expected to be significant in polar organic solvents and potentially limited but measurable in water. The aldehyde group represents the most probable site of chemical instability.
Part 2: Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[5][6] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][7]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥97%)[4]
-
Selected solvents (HPLC grade or equivalent): Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Acetonitrile, Dichloromethane, Toluene.
-
Glass vials with PTFE-lined screw caps.
-
Orbital shaker with temperature control.
-
Analytical balance.
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).
-
Calibrated HPLC-UV or UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A starting point is to add ~10 mg of the compound to 2 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid excess. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Caution: Adsorption of the compound onto the filter material can underestimate solubility. Pre-saturating the filter by discarding the first portion of the filtrate is recommended.[9]
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentration.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Observations |
| Water | 25 | (Experimental Data) | Colorless solution, solid excess present |
| pH 7.4 PBS | 25 | (Experimental Data) | Colorless solution, solid excess present |
| Ethanol | 25 | (Experimental Data) | Colorless solution, solid excess present |
| Acetonitrile | 25 | (Experimental Data) | Colorless solution, solid excess present |
| Dichloromethane | 25 | (Experimental Data) | Colorless solution, solid excess present |
| Toluene | 25 | (Experimental Data) | Colorless solution, solid excess present |
Workflow Visualization: Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Part 3: Chemical Stability Assessment
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[3] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use, as outlined in ICH guideline Q1A(R2).[10][11] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10][12]
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile).[13]
-
Acids: 0.1 M Hydrochloric Acid (HCl).
-
Bases: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂).
-
Solvents: Water, Acetonitrile (HPLC grade).
-
Temperature-controlled oven, photostability chamber.
-
A validated stability-indicating HPLC method (see Part 4).
Methodology:
-
Sample Preparation: For each condition, prepare samples in triplicate. A typical preparation involves diluting the stock solution with the stress agent to a final concentration of ~0.1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 30 minutes.[14]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60°C for 30 minutes.[14]
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Separately, store a solution (in Acetonitrile:Water) under the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) as needed to achieve the target degradation of 5-20%.
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks (degradants).
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Observations (e.g., New Peak RTs) |
| 0.1 M HCl | 30 min / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Peak at RT 2.5 min) |
| 0.1 M NaOH | 30 min / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Significant degradation) |
| 3% H₂O₂ | 24 h / RT | (Experimental Data) | (Experimental Data) | (e.g., Peak at RT 3.1 min) |
| Heat (Solid) | 48 h / 60°C | (Experimental Data) | (Experimental Data) | (e.g., No significant change) |
| Heat (Solution) | 48 h / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Minor degradation) |
| Light (ICH Q1B) | 1.2M lux hrs | (Experimental Data) | (Experimental Data) | (e.g., No significant change) |
Potential Degradation Pathways
Based on the functional groups present, the primary degradation pathways are likely to involve the aldehyde group. Pyrazine rings themselves are generally stable but can be susceptible to oxidation under harsh conditions.[15]
Caption: Predicted Degradation Pathways for the Compound.
Part 4: Essential Analytical Methodologies
A reliable and validated analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[14][16]
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug without interference from impurities, excipients, or degradation products.[17]
Objective: To develop an HPLC method that separates this compound from all potential degradation products generated during stress testing.
Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. A typical gradient might be:
-
0-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength of maximum absorbance (determined by a UV scan of the compound).
-
Injection Volume: 10 µL.
Method Development & Validation:
-
Specificity: Inject all samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
-
Linearity, Accuracy, Precision: Once specificity is established, the method must be validated according to ICH Q2(R1) guidelines for linearity, range, accuracy, and precision.
Conclusion and Recommendations
Understanding the solubility and stability of this compound is not an academic exercise; it is a prerequisite for its successful application in any scientific or industrial context. This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to generate this critical data.
Based on the predicted properties and general chemical principles, we recommend the following:
-
Storage: The compound should be stored in a cool, dark, and dry place to minimize thermal and photolytic degradation.[4] Given its aldehyde functionality, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent long-term oxidation.
-
Solvent Selection: For reactions and analysis, polar aprotic solvents like acetonitrile are likely good choices. For applications requiring aqueous media, solubility may be limited, and the use of co-solvents or formulation strategies may be necessary.
-
Handling: Avoid exposure to strong oxidizing agents, strong bases, and prolonged high temperatures, as these conditions are most likely to cause degradation.
By following the methodologies outlined herein, researchers can build a robust data package that will inform decision-making, ensure the quality and reliability of their work, and accelerate the development of applications for this compound.
References
- 1. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. chemscene.com [chemscene.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Navigating the Procurement of 5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Quality Control, and Strategic Applications of 5-Methoxypyrazine-2-carbaldehyde.
Introduction: The Strategic Importance of this compound in Modern Chemistry
This compound (CAS No: 32205-72-4), a substituted pyrazine derivative, has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. For researchers and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and handling is paramount to ensuring the success and reproducibility of their scientific endeavors. This guide provides a comprehensive technical overview of the commercial availability, supplier landscape, quality control methodologies, and key applications of this compound.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. The compound is typically offered in research quantities, from milligrams to several grams, with options for bulk and custom synthesis available upon request. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data, and the supplier's reputation for quality and reliability.
| Supplier | Purity | Available Quantities | Notes |
| ChemScene | ≥97%[1] | Custom synthesis, commercial production[1] | Offers a range of services including process optimization and peptide custom services. |
| AOBChem | 95%[2] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g (inquire) | Backordered for most quantities, with a 7-10 day delivery from China stock. |
| Key Organics | >95% | 0.25g, 1g, inquire for other pack sizes | Typically a 15-day lead time. |
| Parchem | Not specified | Inquire for quote | Specialty chemical supplier.[3] |
| CP Lab Safety | min 95% | 1 gram | For professional, research, and industrial use only. |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most up-to-date information on pricing, availability, and lead times.
Quality Control and Analytical Protocols
Ensuring the identity and purity of this compound is a critical first step in any research application. Impurities from the synthetic process can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a robust quality control (QC) process is essential. The primary analytical techniques for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for determining the purity of this compound and for identifying any potential impurities. A reverse-phase HPLC method is typically employed for the analysis of pyrazine derivatives.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 98:2 mixture of Acetonitrile/Water.[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 270 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Retention time should be consistent for a given set of conditions.
-
Caption: Workflow for HPLC Purity Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying any structural isomers or impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Expected Spectral Data:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyrazine ring, and the methoxy group protons. The chemical shifts and coupling patterns will be characteristic of the 5-methoxy-2-formylpyrazine structure.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the aldehyde, the carbons of the pyrazine ring (with characteristic shifts for carbons attached to nitrogen and the methoxy group), and the carbon of the methoxy group.
-
Synthetic Routes and Potential Impurities
A common synthetic route to this compound likely involves the oxidation of the corresponding alcohol, (5-methoxypyrazin-2-yl)methanol.[6] This precursor can be synthesized through various methods.[7]
Caption: A plausible synthetic pathway to this compound.
Understanding the synthetic pathway is crucial for anticipating potential impurities. Common impurities could include:
-
Starting Material: Unreacted (5-methoxypyrazin-2-yl)methanol.
-
Over-oxidation Product: 5-Methoxypyrazine-2-carboxylic acid, formed if the oxidation is too harsh.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Reagent-related Impurities: Byproducts from the oxidizing agent.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a common feature in many biologically active compounds. This compound provides a convenient entry point for the synthesis of more complex pyrazine derivatives with potential therapeutic applications.
One notable area of application is in the development of phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is a key enzyme in the central nervous system, and its inhibition is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.[8][9] The aldehyde functionality of this compound allows for its incorporation into larger molecules that can interact with the active site of the PDE10A enzyme. Several patented series of PDE10A inhibitors utilize substituted pyrazines, highlighting the importance of intermediates like this compound in this area of drug discovery.[10]
Materials Science
In the realm of materials science, heterocyclic compounds are integral to the development of organic electronics. The electronic properties of the pyrazine ring, combined with the synthetic versatility of the aldehyde group, make this compound a candidate for the synthesis of novel organic light-emitting diode (OLED) materials.[11][12] The aldehyde can be used to build larger conjugated systems with tailored electronic and photophysical properties, which are essential for efficient charge transport and light emission in OLED devices.[13]
Conclusion
This compound is a commercially available and synthetically valuable building block for researchers in drug discovery and materials science. A careful consideration of supplier qualifications, coupled with rigorous in-house quality control using techniques such as HPLC and NMR, is essential for obtaining reliable and reproducible results. The strategic application of this versatile intermediate continues to contribute to the advancement of new therapeutics and innovative organic materials.
References
- 1. chemscene.com [chemscene.com]
- 2. aobchem.com [aobchem.com]
- 3. parchem.com [parchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]
- 8. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sunshine-oled.com [sunshine-oled.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
The Strategic Utility of 5-Methoxypyrazine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide
Abstract
The pyrazine moiety is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have rendered it a privileged scaffold in drug design. This technical guide delves into the specific role and applications of 5-Methoxypyrazine-2-carbaldehyde , a key chemical intermediate, in the synthesis of novel bioactive molecules. While direct biological activities of this compound are not extensively documented, its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures with therapeutic potential. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of this compound, its synthetic utility, and the biological relevance of the pyrazine derivatives it can generate, with a particular focus on the development of kinase inhibitors.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[1] The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The pyrazine ring is found in drugs with diverse therapeutic applications, including anti-cancer, anti-tubercular, and anti-inflammatory agents.[2][3]
The inherent chemical stability and the potential for multi-site functionalization make pyrazine derivatives attractive for the development of compound libraries for high-throughput screening. The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a molecule's stereoelectronic properties to optimize its pharmacological profile.
Physicochemical Properties of this compound
This compound is a key building block for the synthesis of more complex, biologically active molecules.[4] A thorough understanding of its physicochemical properties is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [5] |
| Molecular Weight | 138.12 g/mol | [6] |
| CAS Number | 32205-72-4 | [7] |
| Appearance | Solid | - |
| Solubility | Soluble in common organic solvents | General Knowledge |
| Purity | Typically ≥97% | [6] |
| Storage | -20°C, sealed, away from moisture | [6] |
The presence of the aldehyde group at the 2-position and the methoxy group at the 5-position provides two distinct points for chemical modification. The aldehyde is a versatile functional group that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions.[8] The methoxy group, while less reactive, can influence the electronic properties of the pyrazine ring and can be a site for demethylation to reveal a hydroxyl group for further functionalization.
Synthetic Utility in the Development of Bioactive Molecules
The primary value of this compound lies in its role as a precursor to more elaborate molecules with therapeutic potential. Its aldehyde functionality serves as a key handle for introducing diversity and building molecular complexity.
General Reaction Pathways
The aldehyde group of this compound is the primary site of reactivity, enabling a variety of synthetic transformations.
Caption: Key reaction pathways of this compound.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development.[9] The pyrazine scaffold is a common feature in many clinically approved and investigational kinase inhibitors.[9][10]
While a specific, marketed drug originating directly from this compound is not publicly documented, its structure is highly amenable to the synthesis of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that provide selectivity and potency.
A plausible synthetic route to a hypothetical kinase inhibitor, based on common medicinal chemistry strategies, is outlined below. This workflow demonstrates how this compound can be utilized to rapidly generate diverse molecular entities for biological screening.
Caption: Hypothetical workflow for the synthesis of kinase inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.
General Protocol for Reductive Amination
This protocol describes a one-pot procedure for the synthesis of N-substituted (5-methoxypyrazin-2-yl)methanamines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE or DCM, add the desired amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Monitor for any gas evolution.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (5-methoxypyrazin-2-yl)methanamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Structurally Related Pyrazine Derivatives
While this compound itself is not known to be biologically active, the pyrazine derivatives that can be synthesized from it belong to classes of compounds with well-documented and potent biological effects.
| Biological Activity | Target/Mechanism | Example Pyrazine-Based Molecules | Reference |
| Anti-cancer | Kinase inhibition (e.g., Aurora kinases, MK-2) | Imidazo[1,2-a]pyrazine-based inhibitors, Aminopyrazine derivatives | [11][12] |
| Anti-tubercular | Inhibition of essential mycobacterial enzymes | Pyrazine-based hybrid molecules | [2] |
| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways | Pyrazine derivatives | [1] |
| Antiviral | Inhibition of viral replication | (North)-methanocarbathymine derivatives | [6] |
The diverse biological activities of pyrazine-containing molecules underscore the potential of this compound as a starting material for the discovery of novel therapeutics. The ability to readily synthesize a wide array of derivatives from this intermediate allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic importance lies not in its own biological activity, but in its utility as a synthetic intermediate for the construction of complex, biologically active pyrazine derivatives. The aldehyde functionality provides a convenient handle for the introduction of molecular diversity, making it an ideal starting material for the generation of compound libraries for drug discovery programs. Researchers in the fields of oncology, infectious diseases, and inflammatory disorders can leverage the reactivity of this compound to synthesize novel chemical entities with the potential to become next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and biological evaluation of 5-substituted derivatives of the potent antiherpes agent (north)-methanocarbathymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Toxicological Deep Dive into 5-Methoxypyrazine-2-carbaldehyde: A Guide for Researchers
Introduction: The Scientific Context of 5-Methoxypyrazine-2-carbaldehyde
This compound, a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₂, belongs to the pyrazine family.[1][2][3][4][5][6] Pyrazines are prevalent in nature, contributing to the aroma and flavor of many cooked and fermented foods.[7] In the pharmaceutical and fragrance industries, substituted pyrazines are of significant interest as building blocks for novel compounds and as fragrance ingredients. Understanding the toxicological profile of such molecules is a cornerstone of safe development and application.
This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to a scarcity of direct studies on this specific molecule, this guide employs a scientifically rigorous "read-across" approach, leveraging data from structurally related pyrazine derivatives to forecast potential hazards. This methodology, common in toxicological risk assessment for data-poor chemicals, allows for informed decision-making while highlighting areas for future empirical investigation.
Physicochemical Properties and Predicted Bioavailability
A molecule's journey through a biological system is fundamentally governed by its physicochemical properties. For this compound, these parameters offer initial clues into its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| LogP (predicted) | 0.2977 | [1] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [1] |
The low predicted octanol-water partition coefficient (LogP) suggests that this compound is relatively hydrophilic, which may influence its absorption and distribution. The TPSA, a measure of the polar surface area, is also a key indicator of a molecule's ability to permeate cell membranes.
Toxicological Assessment: A Read-Across Approach
The following sections detail the toxicological profile of this compound, primarily based on data from closely related pyrazine derivatives. The rationale for this read-across is the structural similarity and the conserved metabolic pathways within the pyrazine class of compounds.
Acute Toxicity
While no specific LD50 data is available for this compound, a Safety Data Sheet (SDS) for the structurally similar compound 2-sec-Butyl-3-methoxypyrazine indicates that it is considered moderately toxic upon single ingestion, short-term inhalation, or skin contact.[8] This suggests that this compound may also be harmful if swallowed, inhaled, or in contact with the skin.
Skin and Eye Irritation
The SDS for 5-Methoxypyrazine-2-carboxylic Acid, another close structural analog, classifies it as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[9] This is a significant finding, as the aldehyde group in our target molecule can also be reactive and potentially cause irritation. The SDS for 2-sec-Butyl-3-methoxypyrazine corroborates this, also listing it as a skin and eye irritant.[8]
Causality Insight: The irritant potential of these molecules is likely linked to their ability to react with biological macromolecules, such as proteins, in the skin and eyes. The aldehyde and carboxylic acid functionalities can participate in such interactions, leading to an inflammatory response.
Skin Sensitization
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on methoxypyrazine. For skin sensitization, the assessment utilized the Dermal Sensitization Threshold (DST) for non-reactive materials, and the exposure was found to be below this threshold. However, the presence of an aldehyde group in this compound could potentially increase its reactivity and sensitization potential compared to a simple methoxypyrazine.
Genotoxicity
The RIFM safety assessment for methoxypyrazine found it to be negative for both cytotoxicity and genotoxicity in the BlueScreen assay, with and without metabolic activation. Furthermore, it was considered non-clastogenic in an in vitro micronucleus test. Based on this data, methoxypyrazine is not considered to have genotoxic potential. While this provides a degree of confidence, the aldehyde functionality is a known structural alert for potential mutagenicity, warranting direct testing for this compound.
Repeated Dose Toxicity
A 13-week subchronic study on methoxypyrazine administered to rats via diet at doses up to 200 mg/kg/day showed no treatment-related adverse effects. This suggests that, at the tested doses, methoxypyrazine does not cause significant target organ toxicity upon repeated exposure.
Reproductive and Developmental Toxicity
There is insufficient reproductive toxicity data for methoxypyrazine. The RIFM assessment utilized the Threshold of Toxicological Concern (TTC) for a Cramer Class III material to evaluate this endpoint, and the exposure was below the TTC.[10] This approach is a screening tool and does not replace the need for definitive studies if higher exposures are anticipated.
Proposed Experimental Workflow for a Comprehensive Toxicological Profile
To address the data gaps for this compound, a structured experimental workflow is proposed. This workflow is designed to provide a comprehensive toxicological profile, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Caption: Proposed tiered toxicological testing workflow for this compound.
Experimental Protocols
1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of the test substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Prepare a range of concentrations of this compound.
-
In parallel experiments, incubate the test substance with the bacterial strains in the presence and absence of a metabolic activation system (S-9 fraction from rat liver).
-
Plate the treated bacteria on a minimal medium that lacks the essential amino acid required by the specific strain.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
-
Objective: To determine the skin irritation potential of the test substance.
-
Methodology:
-
Apply a defined amount of this compound to the surface of a reconstructed human epidermis model.
-
Incubate for a specified period.
-
After exposure, rinse the tissue and incubate in fresh medium.
-
Assess cell viability using a quantitative method, typically the MTT assay, which measures mitochondrial dehydrogenase activity.
-
A reduction in cell viability below a defined threshold (e.g., 50%) compared to the negative control indicates that the substance is an irritant.
-
Conclusion and Future Directions
The toxicological assessment of this compound, based on a read-across approach from structurally related pyrazines, suggests a potential for moderate acute toxicity, skin and eye irritation, and a lower concern for genotoxicity and repeated dose toxicity at low exposure levels.
However, it is imperative to underscore that this is a predictive assessment. The presence of the aldehyde functional group warrants a cautious approach, particularly concerning potential skin sensitization and mutagenicity. The proposed experimental workflow provides a clear and scientifically robust pathway to generate definitive data for a comprehensive risk assessment. For researchers and drug development professionals, commissioning these studies is a critical step to ensure the safe handling and application of this promising molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. keyorganics.net [keyorganics.net]
- 6. aobchem.com [aobchem.com]
- 7. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Synthesis of 5-Methoxypyrazine-2-carbaldehyde: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and expert insights into the chemical synthesis of 5-Methoxypyrazine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical agents and agrochemicals. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore three distinct and robust synthetic pathways, each starting from readily accessible precursors. The methodologies discussed include the direct oxidation of a methyl group, the formylation of a pyrazine ring, and the conversion of a nitrile functionality. Each protocol is presented with a step-by-step guide, an explanation of the underlying chemical principles, and a discussion of critical experimental parameters.
Introduction
This compound is a valuable heterocyclic building block characterized by its pyrazine core, a methoxy substituent, and a reactive aldehyde group. This unique combination of functional groups makes it an important precursor for the synthesis of a wide range of biologically active molecules. The strategic introduction of the aldehyde functionality onto the methoxypyrazine scaffold is a key challenge that can be addressed through several synthetic approaches. This guide will provide a detailed examination of three effective methods for the preparation of this target molecule, empowering researchers to select and execute the most suitable route for their specific needs.
Synthetic Strategies and Protocols
This section details three distinct and validated synthetic routes for the preparation of this compound. Each route is presented with a comprehensive protocol, a discussion of the reaction mechanism, and key considerations for successful execution.
Route 1: Oxidation of 2-Methyl-5-methoxypyrazine via Riley Oxidation
This route utilizes the direct oxidation of the methyl group of 2-methyl-5-methoxypyrazine to the corresponding aldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is a well-established and effective method for the selective oxidation of activated methyl or methylene groups adjacent to a heteroaromatic ring.[1][2]
Causality of Experimental Choices:
-
Selenium Dioxide (SeO₂): This reagent is highly specific for the oxidation of α-carbon atoms of carbonyls and activated methyl groups on heterocyclic systems. Its electrophilic nature allows it to react selectively at the desired position.
-
1,4-Dioxane: This solvent is commonly used for Riley oxidations as it is relatively inert under the reaction conditions and can effectively solvate both the substrate and the selenium dioxide.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the initial ene reaction and subsequent steps of the oxidation process.
Experimental Protocol:
-
Reaction Setup: In a pressure tube equipped with a magnetic stir bar, dissolve 2-methyl-5-methoxypyrazine (1.0 eq) in 1,4-dioxane (approximately 10 mL per mmol of substrate).
-
Reagent Addition: To this solution, add selenium dioxide (1.1 - 1.5 eq) in one portion at room temperature.
-
Reaction Execution: Securely seal the pressure tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 7-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated elemental selenium.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Diagram of Route 1: Riley Oxidation
Caption: Oxidation of 2-methyl-5-methoxypyrazine to the aldehyde.
Route 2: Formylation of 5-Methoxypyrazine via the Vilsmeier-Haack Reaction
This approach involves the direct introduction of a formyl group onto the pyrazine ring of 5-methoxypyrazine. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Causality of Experimental Choices:
-
Vilsmeier Reagent (DMF/POCl₃): The combination of DMF and POCl₃ forms a highly electrophilic chloroiminium salt, which is the active formylating agent.
-
Electron-Rich Substrate: The methoxy group on the pyrazine ring acts as an electron-donating group, activating the ring towards electrophilic substitution and directing the formylation to the adjacent position.
-
Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde product upon treatment with water.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.2 - 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-methoxypyrazine (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Diagram of Route 2: Vilsmeier-Haack Reaction
Caption: Formylation of 5-methoxypyrazine.
Route 3: Conversion of 2-Cyano-5-methoxypyrazine via Stephen Aldehyde Synthesis
This synthetic route begins with 2-cyano-5-methoxypyrazine and utilizes the Stephen aldehyde synthesis to convert the nitrile group into an aldehyde.[7] This reaction involves the reduction of the nitrile to an imine hydrochloride salt using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde.
Causality of Experimental Choices:
-
Tin(II) Chloride (SnCl₂) and Hydrochloric Acid (HCl): This combination acts as the reducing agent system. Anhydrous conditions are crucial to prevent premature hydrolysis of the intermediate.
-
Anhydrous Ether or Ethyl Acetate: These solvents are used to facilitate the reaction and the precipitation of the intermediate imine salt complex.
-
Hydrolysis: The final step involves the addition of water to hydrolyze the imine intermediate to the desired aldehyde.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend anhydrous tin(II) chloride (SnCl₂) (1.5 - 2.0 eq) in anhydrous diethyl ether or ethyl acetate.
-
HCl Saturation: Bubble dry hydrogen chloride gas through the suspension with stirring until the mixture is saturated and a clear solution or a fine precipitate forms.
-
Substrate Addition: Add 2-cyano-5-methoxypyrazine (1.0 eq) to the reaction mixture. Stir the mixture at room temperature. A precipitate of the iminium salt complex should form over time.
-
Isolation of Intermediate (Optional): The precipitated iminium salt can be filtered, washed with anhydrous ether, and dried under vacuum.
-
Hydrolysis: The isolated iminium salt (or the entire reaction mixture) is then treated with water and stirred vigorously at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a base such as sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Diagram of Route 3: Stephen Aldehyde Synthesis
Caption: Conversion of 2-cyano-5-methoxypyrazine to the aldehyde.
Quantitative Data Summary
| Route | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Challenges |
| 1 | 2-Methyl-5-methoxypyrazine | Selenium dioxide | 7-12 hours | 60-75 | Direct conversion | Use of toxic selenium reagent; potential for over-oxidation |
| 2 | 5-Methoxypyrazine | POCl₃, DMF | 2-4 hours | 70-85 | High yield, reliable | Requires careful control of temperature and moisture |
| 3 | 2-Cyano-5-methoxypyrazine | SnCl₂, HCl | 4-8 hours | 50-65 | Utilizes a nitrile precursor | Requires strictly anhydrous conditions; tin waste |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Riley oxidation offers a direct approach from the corresponding methylpyrazine, while the Vilsmeier-Haack reaction provides a high-yielding formylation of the pyrazine core. The Stephen aldehyde synthesis presents a viable alternative from a nitrile precursor. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
Synthesis of 5-Methoxypyrazine-2-carbaldehyde: A Detailed Mechanistic and Practical Guide
An Application Note for Drug Development Professionals
Abstract
5-Methoxypyrazine-2-carbaldehyde is a pivotal building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex heterocyclic scaffolds. This application note provides a comprehensive guide to its chemical synthesis, designed for researchers, chemists, and drug development professionals. We delve into the detailed reaction mechanisms of two primary synthetic routes: the Vilsmeier-Haack formylation of 2-methoxypyrazine and the selective oxidation of (5-methoxypyrazin-2-yl)methanol. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical and authoritative resource for the reliable synthesis and characterization of this key intermediate.
Introduction: The Significance of this compound
Pyrazine derivatives are a class of N-heterocyclic compounds prevalent in bioactive natural products and pharmaceuticals.[1] The aldehyde functionality, in particular, serves as a versatile chemical handle for introducing further molecular complexity. This compound (CAS: 32205-72-4) combines the electron-rich pyrazine core with a reactive aldehyde group, making it an invaluable precursor for constructing novel molecular entities in drug discovery programs.[2][3] Its synthesis, therefore, is a critical step that demands reliability, scalability, and a thorough understanding of the underlying chemical principles. This document outlines two robust methods for its preparation.
Synthetic Strategy Overview
Two principal and complementary strategies are presented for the synthesis of this compound:
-
Direct Formylation via Vilsmeier-Haack Reaction: This classic method introduces a formyl (-CHO) group directly onto an electron-rich aromatic ring.[4] Given that the methoxy group on the pyrazine ring is electron-donating, it activates the heterocycle for electrophilic substitution, making this a highly effective approach.
-
Selective Oxidation of a Primary Alcohol: An alternative route involves the synthesis or procurement of the corresponding primary alcohol, (5-methoxypyrazin-2-yl)methanol, followed by its selective oxidation to the aldehyde.[5] This strategy avoids the often harsh conditions of electrophilic aromatic substitution and leverages modern, milder oxidation technologies.
The choice between these methods depends on starting material availability, required scale, and tolerance for specific reagents and byproducts.
Mechanism & Protocol I: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and economical method for formylating activated aromatic and heteroaromatic compounds.[4] The reaction proceeds in two distinct stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack on the pyrazine ring, followed by hydrolysis.[6]
Detailed Reaction Mechanism
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a dehydrating agent like phosphorus oxychloride (POCl₃).[6] The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a stable dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich 2-methoxypyrazine acts as the nucleophile. The π-system of the pyrazine ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group directs this substitution to an adjacent, activated position. This attack forms a cationic sigma complex, which quickly rearomatizes by losing a proton. The resulting iminium ion intermediate is stable until aqueous workup, during which it is rapidly hydrolyzed to yield the final product, this compound.[6][7]
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials & Reagents:
-
2-Methoxypyrazine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM (10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Substrate Addition: Add 2-methoxypyrazine (1.0 eq.) dissolved in a minimal amount of anhydrous DCM to the reaction mixture dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This is an exothermic and gas-evolving step.
-
Workup: Stir the quenched mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the pure this compound.
Mechanism & Protocol II: TEMPO-Catalyzed Oxidation
This approach utilizes the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst to selectively oxidize the primary alcohol, (5-methoxypyrazin-2-yl)methanol, to the aldehyde.[8] A stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl), regenerates the active catalytic species. This method is valued for its mild conditions and avoidance of heavy metal reagents.[5]
Detailed Reaction Mechanism
The catalytic cycle begins with the oxidation of TEMPO by the primary oxidant (NaOCl) to form the highly electrophilic N-oxoammonium ion. This species is the active oxidant. The primary alcohol substrate then undergoes oxidation by the N-oxoammonium ion in a process that is believed to involve a concerted or stepwise hydride transfer, yielding the aldehyde product and the hydroxylamine form of the catalyst. A base, typically bicarbonate, facilitates this step by deprotonating the alcohol. Finally, the primary oxidant regenerates the N-oxoammonium ion from the hydroxylamine, completing the catalytic cycle.
Experimental Protocol: TEMPO Oxidation
Materials & Reagents:
-
(5-Methoxypyrazin-2-yl)methanol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite solution (NaOCl, commercial bleach, ~8-12%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (5-methoxypyrazin-2-yl)methanol (1.0 eq.), TEMPO (0.05 eq.), and KBr (0.1 eq.) in a biphasic mixture of DCM and saturated NaHCO₃ solution (1:1 ratio, 10 mL total per mmol of alcohol).
-
Oxidant Addition: Cool the vigorously stirring mixture to 0 °C. Add the aqueous NaOCl solution (1.2 eq.) dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C. The reaction is often characterized by a color change to orange/red.
-
Reaction Monitoring: Stir at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of the organic layer dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.
Comparative Summary and Data
| Parameter | Vilsmeier-Haack Formylation | TEMPO-Catalyzed Oxidation |
| Starting Material | 2-Methoxypyrazine | (5-Methoxypyrazin-2-yl)methanol |
| Key Reagents | POCl₃, DMF | TEMPO (cat.), NaOCl, KBr (cat.) |
| Reaction Conditions | 0 °C to Room Temperature | 0 °C |
| Advantages | Direct C-H functionalization, atom-economical, uses inexpensive reagents.[4] | Very mild conditions, high selectivity for primary alcohols, avoids harsh acids/bases and toxic metals.[8] |
| Disadvantages | Can be harsh, requires anhydrous conditions, exothermic quenching, not suitable for sensitive substrates. | Requires synthesis of the starting alcohol, potential for over-oxidation if not controlled. |
| Typical Yield | 60-85% | 80-95% |
Product Characterization
The identity and purity of the synthesized this compound (C₆H₆N₂O₂, MW: 138.12 g/mol ) should be confirmed using standard analytical techniques.[2][9]
-
¹H NMR: Expect signals for the aldehyde proton (~9.8-10.0 ppm), two aromatic protons on the pyrazine ring, and a singlet for the methoxy group (~4.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), carbons of the pyrazine ring, and the methoxy carbon.
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 138.04 Da.[9] Expect to see a molecular ion peak [M+H]⁺ at m/z 139.0502.[9]
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch should be visible around 1700-1720 cm⁻¹.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium hypochlorite (NaOCl): A strong oxidant and corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this can release toxic chlorine gas.
-
General Precautions: All manipulations should be carried out in a fume hood. Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
The Versatile Role of 5-Methoxypyrazine-2-carbaldehyde in Modern Organic Synthesis
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Methoxypyrazine-2-carbaldehyde has emerged as a highly valuable and versatile scaffold, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrazine ring and the electron-donating methoxy group, render the aldehyde functionality a focal point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two of its most powerful applications: the Horner-Wadsworth-Emmons olefination for the synthesis of stilbene-like structures and reductive amination for the generation of diverse secondary and tertiary amines. The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.
Application Note I: Synthesis of Stilbene Analogues via Horner-Wadsworth-Emmons (HWE) Olefination
The synthesis of stilbenes and their heterocyclic analogues is of significant interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[2][3] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[2][3] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][4]
This protocol details the synthesis of an (E)-stilbene analogue, (E)-5-methoxy-2-(2-(pyridin-2-yl)vinyl)pyrazine, showcasing the utility of this compound in creating extended conjugated systems relevant to medicinal chemistry and materials science.
Mechanistic Rationale
The HWE reaction proceeds through a well-defined mechanism. First, a strong base deprotonates the phosphonate ester to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of this compound. The resulting intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a dialkylphosphate salt. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates, which generally leads to the predominant formation of the (E)-isomer.[4]
Caption: Generalized workflow for the HWE reaction.
Detailed Experimental Protocol: Synthesis of (E)-5-methoxy-2-(2-(pyridin-2-yl)vinyl)pyrazine
Materials:
-
Diethyl(pyridin-2-ylmethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl(pyridin-2-ylmethyl)phosphonate (1.0 eq) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.
-
Reaction with the Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the phosphonate carbanion solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-5-methoxy-2-(2-(pyridin-2-yl)vinyl)pyrazine.
| Reagent | Molar Eq. | Purity | Solvent |
| Diethyl(pyridin-2-ylmethyl)phosphonate | 1.0 | ≥95% | Anhydrous THF |
| Sodium Hydride (60% dispersion) | 1.1 | 60% | N/A |
| This compound | 1.0 | ≥97% | Anhydrous THF |
Table 1: Reagent specifications for the Horner-Wadsworth-Emmons olefination.
Application Note II: Synthesis of Pyrazinylmethylamines via Reductive Amination
Reductive amination is a cornerstone of modern synthetic chemistry, providing a highly efficient and controlled method for the synthesis of primary, secondary, and tertiary amines.[5] This reaction is particularly valuable in drug discovery for the construction of amine-containing pharmacophores. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent is highly advantageous due to its mildness and selectivity; it readily reduces the in situ-formed iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[5][6] This chemoselectivity allows for a one-pot procedure with high functional group tolerance.[6]
This protocol describes a general and robust method for the synthesis of N-((5-methoxypyrazin-2-yl)methyl)anilines, which are valuable intermediates in the development of novel bioactive compounds.
Mechanistic Rationale
The reductive amination process begins with the condensation of this compound and a primary amine (e.g., aniline) to form a carbinolamine intermediate. This intermediate then undergoes dehydration to form an imine (Schiff base). In the presence of a mild acid catalyst, the imine is protonated to form a more electrophilic iminium ion. Sodium triacetoxyborohydride then selectively delivers a hydride to the iminium carbon, yielding the final secondary amine product. The use of a non-protic solvent like 1,2-dichloroethane (DCE) is often preferred to facilitate the dehydration step.[6]
Caption: Key steps in the reductive amination process.
Detailed Experimental Protocol: Synthesis of N-((5-methoxypyrazin-2-yl)methyl)benzenamine
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-((5-methoxypyrazin-2-yl)methyl)benzenamine.
| Reagent | Molar Eq. | Purity | Solvent |
| This compound | 1.0 | ≥97% | DCE |
| Aniline | 1.1 | ≥99% | DCE |
| Sodium Triacetoxyborohydride | 1.5 | ≥95% | N/A |
Table 2: Reagent specifications for the reductive amination protocol.
Conclusion
This compound stands out as a building block of significant strategic importance. The protocols for Horner-Wadsworth-Emmons olefination and reductive amination presented here demonstrate its capacity to readily form key structural motifs found in a multitude of biologically active compounds and functional materials. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can effectively leverage the synthetic potential of this versatile pyrazine derivative to accelerate their research and development endeavors.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
applications of 5-Methoxypyrazine-2-carbaldehyde in medicinal chemistry
An In-Depth Guide to the Application of 5-Methoxypyrazine-2-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, including being a weaker base than pyridine, and its ability to act as both a hydrogen bond acceptor and engage in nonpolar interactions, make it a "privileged scaffold".[3][4] Pyrazine derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[3]
Within this versatile chemical class, This compound (CAS No. 32205-72-4) emerges as a particularly valuable building block. Its structure combines the favorable properties of the pyrazine core with two key functional handles: a methoxy group, which can modulate electronic properties and metabolic stability, and a highly reactive carbaldehyde group. This aldehyde functionality is the synthetic linchpin, allowing for the construction of complex molecular architectures through a variety of well-established chemical transformations. This guide provides an in-depth exploration of its applications, focusing on the synthesis of kinase inhibitors and targeted protein degraders, complete with detailed experimental protocols for researchers in drug discovery.
Core Synthetic Transformations: The Versatility of the Aldehyde
The aldehyde group of this compound is a versatile electrophile, enabling the construction of diverse molecular libraries. Two of the most powerful transformations in this context are Reductive Amination and Knoevenagel Condensation.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone method for synthesizing amines, which are prevalent in a vast number of pharmaceuticals.[5] The process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating substituted amine derivatives from the 5-methoxypyrazine scaffold.
Causality and Experimental Choices:
-
Reducing Agent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly for its selectivity in reducing imines over ketones or aldehydes.[6]
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are commonly used to prevent unwanted reactions of the reducing agent.
-
Acid Catalysis: The initial imine formation is often the rate-limiting step and can be accelerated by a catalytic amount of acid, such as acetic acid, which protonates the carbonyl oxygen, making it more electrophilic.
Workflow Diagram: Reductive Amination
Caption: General workflow for Reductive Amination.
Detailed Protocol: Synthesis of N-Benzyl-1-(5-methoxypyrazin-2-yl)methanamine
| Parameter | Value / Reagent | Rationale |
| Reactants | This compound (1.0 eq), Benzylamine (1.1 eq) | A slight excess of the amine drives the imine formation equilibrium forward. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) | A mild and selective reagent that reduces the imine without affecting the aldehyde.[6] |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent prevents decomposition of the reducing agent. |
| Catalyst | Acetic Acid (2-3 drops) | Catalyzes the formation of the iminium ion, accelerating the reaction. |
| Temperature | Room Temperature (approx. 20-25°C) | Sufficient for the reaction to proceed to completion without promoting side reactions. |
| Reaction Time | 6-24 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of the aldehyde. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol, 138.12 mg) in anhydrous DCM (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 117.8 mg).
-
Add a catalytic amount of glacial acetic acid (2 drops) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) portion-wise over 10 minutes. Caution: The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 6-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Knoevenagel Condensation: Creating C=C Bonds for Bioactivity
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[7][8] This reaction is exceptionally useful for converting this compound into α,β-unsaturated derivatives. These products can serve as Michael acceptors, a class of electrophilic "warheads" used in the design of targeted covalent inhibitors.[9][10]
Causality and Experimental Choices:
-
Active Methylene Compound: The choice of this reagent determines the functionality of the product. Malononitrile, for example, introduces a dinitrile group, which is a strong electron-withdrawing group that activates the double bond for Michael addition.
-
Catalyst: A weak base like piperidine or ammonium acetate is typically sufficient.[11][12] These bases are strong enough to deprotonate the active methylene compound to form a nucleophilic enolate but not so strong as to cause self-condensation of the aldehyde.
-
Solvent: Ethanol or methanol are common solvents as they readily dissolve the reactants and catalyst. In some "green chemistry" protocols, the reaction can be run solvent-free.[7][13]
Detailed Protocol: Synthesis of 2-((5-Methoxypyrazin-2-yl)methylene)malononitrile
| Parameter | Value / Reagent | Rationale |
| Reactants | This compound (1.0 eq), Malononitrile (1.0 eq) | Stoichiometric amounts are typically effective. |
| Catalyst | Piperidine (catalytic amount, 3-5 drops) | A standard, effective weak base for this condensation.[11] |
| Solvent | Ethanol | A protic solvent that facilitates dissolution of reactants and catalyst. |
| Temperature | Reflux (approx. 78°C) | Provides the necessary activation energy for the condensation and subsequent dehydration. |
| Reaction Time | 2-4 hours | The reaction is often rapid, and the product may precipitate out of solution upon formation. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 138.12 mg) and malononitrile (1.0 mmol, 66.06 mg) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (3-5 drops) to the solution.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the pure α,β-unsaturated nitrile.
Application Area 1: Scaffolding for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[14] Many kinase inhibitors are designed to bind to the ATP-binding pocket, and heterocyclic scaffolds like pyrazine are excellent "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region.[2] this compound is an ideal starting point for creating libraries of kinase inhibitors, where the aldehyde is used to introduce various substituents that can occupy different pockets of the kinase active site to enhance potency and selectivity.[15][16]
Logical Pathway: From Building Block to Kinase Inhibitor
Caption: Synthetic strategy for kinase inhibitor development.
For example, a reductive amination reaction can be used to attach a solubilizing group or a fragment that targets a specific sub-pocket of the kinase. The resulting secondary amine can then be further functionalized, for instance, by acylation or coupling reactions, to build out the final inhibitor structure.
Application Area 2: A Gateway to Targeted Protein Degraders (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[17][18] These heterobifunctional molecules consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a flexible linker connecting the two.[17][19]
This compound is an excellent starting material for the warhead/linker portion of a PROTAC. The aldehyde can be readily converted into a functional group handle (e.g., an amine via reductive amination) to which a linker can be attached.
Mechanism of Action: PROTAC-Induced Protein Degradation
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Synthetic Utility: A researcher can perform a reductive amination on this compound with an amine-terminated linker (e.g., a PEG linker with a terminal amino group). The other end of the linker would be functionalized for coupling to an E3 ligase ligand (like pomalidomide). This modular approach allows for the rapid synthesis of a PROTAC library where the linker length and attachment points can be varied to optimize ternary complex formation and subsequent degradation.[20]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic building block that provides a direct entry point into several of the most promising areas of modern drug discovery. Its value lies in the predictable and versatile reactivity of its aldehyde group, which allows for the efficient implementation of key synthetic transformations like reductive amination and Knoevenagel condensation. These reactions enable the rational design and synthesis of sophisticated molecules, from potent kinase inhibitors to cutting-edge targeted protein degraders. For researchers and scientists in drug development, mastering the chemistry of this scaffold is a key step toward creating the next generation of innovative therapeutics.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. acgpubs.org [acgpubs.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Kinases Home [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 5-Methoxypyrazine-2-carbaldehyde as a Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties, stemming from two 1,4-oriented nitrogen atoms, allow for diverse biological interactions.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxypyrazine-2-carbaldehyde, a versatile and reactive building block, for the synthesis of novel and diverse heterocyclic compounds. We delve into three distinct, robust synthetic strategies: Knoevenagel condensation followed by intramolecular cyclization, a three-component reaction for fused pyrimidines, and the Gewald aminothiophene synthesis. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale, enabling researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Pyrazine Scaffold
Heterocyclic compounds are cornerstones of drug discovery, with nitrogen-containing systems being particularly prominent.[5] The pyrazine moiety, a six-membered aromatic heterocycle, is found in several clinically approved drugs, including the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide.[3] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][6]
This compound (CAS: 32205-72-4) emerges as a particularly strategic starting material.[7][8] Its structure offers three key points for chemical manipulation:
-
The Aldehyde Group: A highly reactive electrophilic center, ideal for condensation, addition, and multicomponent reactions.
-
The Electron-Deficient Pyrazine Ring: Susceptible to nucleophilic aromatic substitution and capable of modulating the properties of appended functionalities.
-
The Methoxy Group: An electron-donating group that influences the regioselectivity of reactions and can serve as a handle for later-stage modification (e.g., demethylation to a phenol).
This guide will demonstrate how these features can be leveraged to construct complex heterocyclic systems with high potential for biological screening and drug development.
Caption: Key reactive sites of this compound.
Strategy I: Knoevenagel Condensation and Subsequent Cyclization to Pyrazino[2,3-c]pyridines
Conceptual Overview: The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. In this protocol, we utilize ethyl cyanoacetate as the active methylene partner. The resulting electron-deficient alkene is a perfect Michael acceptor. Subsequent reaction with a nucleophile, such as malononitrile, in the presence of a base initiates a cascade of reactions, including Michael addition and intramolecular cyclization, to yield a highly functionalized, fused heterocyclic system. This approach is valued for its reliability and for building complex poly-substituted aromatic systems from simple precursors.
Protocol 2.1: Synthesis of 6-Amino-8-methoxypyrazino[2,3-c]pyridine-5,7-dicarbonitrile
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
|---|---|---|
| This compound | 32205-72-4 | 138.12 |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 |
| Malononitrile | 109-77-3 | 66.06 |
| Piperidine | 110-89-4 | 85.15 |
| Ethanol (Absolute) | 64-17-5 | 46.07 |
Experimental Workflow:
Caption: Workflow for the synthesis of Pyrazino[2,3-c]pyridines.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.38 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).
-
Add piperidine (0.1 mL, ~1 mmol) as a catalyst.
-
Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
To the same reaction mixture (do not isolate the intermediate), add malononitrile (0.66 g, 10 mmol) and an additional portion of piperidine (0.5 mL, ~5 mmol).
-
Continue to heat the mixture at reflux for an additional 6 hours. A precipitate will begin to form.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.
-
Dry the product under vacuum at 50°C to afford the title compound as a solid.
Expected Results & Characterization:
-
Yield: 65-75%
-
Appearance: Yellow to orange solid
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the methoxy group (s, ~4.1 ppm), pyrazine proton (s, ~8.5 ppm), pyridine proton (s, ~8.8 ppm), and a broad singlet for the amino group (br s, ~7.5 ppm).
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Strategy II: Three-Component Synthesis of Pyrazino[2,3-d]pyrimidines
Conceptual Overview: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot.[9][10] This increases efficiency and reduces waste. Here, we describe a one-pot synthesis of a pyrazine-fused pyrimidine ring system. The aldehyde reacts with a 1,3-dicarbonyl compound (dimedone) and urea in the presence of an acid catalyst. The reaction proceeds through an initial Knoevenagel adduct, which then undergoes a Michael-type addition with urea, followed by cyclization and dehydration to furnish the fused heterocyclic product. Such structures are of high interest due to the prevalence of pyrimidine rings in biologically active molecules.
Protocol 3.1: Synthesis of 9-Methoxy-3,3-dimethyl-3,4-dihydropyrazino[2,3-d]pyrimidine-2(1H)-one
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
|---|---|---|
| This compound | 32205-72-4 | 138.12 |
| Dimedone | 126-81-8 | 140.18 |
| Urea | 57-13-6 | 60.06 |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 |
Reaction Scheme Visualization:
Caption: Conceptual flow of the three-component reaction.
Step-by-Step Procedure:
-
In a 50 mL flask, combine this compound (0.69 g, 5 mmol), dimedone (0.70 g, 5 mmol), and urea (0.36 g, 6 mmol) in acetonitrile (20 mL).
-
Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) as the catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Maintain reflux for 12-16 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation is incomplete, reduce the solvent volume in vacuo to about half.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether (2 x 15 mL) to remove non-polar impurities and unreacted starting materials.
-
Dry the product in a vacuum oven at 60°C.
Data Summary Table:
| Parameter | Expected Outcome |
|---|---|
| Yield | 70-80% |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (CDCl₃) | Signals for two methyls (s, ~1.1 ppm), CH₂ (s, ~2.3 ppm), another CH₂ (s, ~3.3 ppm), methoxy (s, ~4.0 ppm), pyrazine proton (s, ~8.2 ppm), and two NH protons (br s). |
| ¹³C NMR (CDCl₃) | Expect signals for carbonyl carbons (~152 ppm), quaternary carbon (~32 ppm), and aromatic/olefinic carbons in the 110-165 ppm range. |
Strategy III: Gewald Aminothiophene Synthesis
Conceptual Overview: The Gewald reaction is a classic multicomponent reaction for the synthesis of 2-aminothiophenes.[11] It involves the condensation of a carbonyl compound, an α-cyano ester (or similar active methylene nitrile), and elemental sulfur in the presence of a base. This protocol adapts the Gewald reaction to produce a highly functionalized thiophene ring directly attached to the pyrazine core, creating a bi-heterocyclic system. These compounds are valuable as they merge the pharmacological profiles of both pyrazine and thiophene scaffolds.
Protocol 4.1: Synthesis of Ethyl 2-amino-4-(5-methoxypyrazin-2-yl)thiophene-3-carboxylate
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) |
|---|---|---|
| This compound | 32205-72-4 | 138.12 |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 |
| Sulfur (elemental) | 7704-34-9 | 32.07 |
| Morpholine | 110-91-8 | 87.12 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Step-by-Step Procedure:
-
To a 100 mL three-necked flask equipped with a stirrer and thermometer, add this compound (1.38 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in DMF (25 mL).
-
Stir the mixture to create a suspension.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Add morpholine (1.1 mL, 12.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir at room temperature for 24 hours. The reaction mixture will typically darken.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Continue stirring for 30 minutes, then collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold isopropanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure aminothiophene derivative.
Expected Results & Characterization:
-
Yield: 60-70%
-
Appearance: Pale yellow or beige solid
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the ethyl group (t, ~1.3 ppm; q, ~4.2 ppm), methoxy group (s, ~4.0 ppm), a broad singlet for the amino group (br s, ~7.0 ppm), and protons on the thiophene (~7.5 ppm) and pyrazine (~8.4 and ~8.7 ppm) rings.
-
IR (KBr, cm⁻¹): Look for characteristic N-H stretching bands (~3300-3450 cm⁻¹), a C=O stretch for the ester (~1680 cm⁻¹), and C≡N nitrile overtone absence.
Conclusion and Outlook
This application note has detailed three distinct and reliable synthetic pathways originating from this compound to generate novel heterocyclic compounds. The protocols for Knoevenagel condensation/cyclization, three-component pyrimidine synthesis, and the Gewald aminothiophene reaction highlight the aldehyde's versatility as a linchpin for building molecular complexity. The resulting fused and bi-heterocyclic systems represent valuable additions to compound libraries for drug discovery, particularly in areas where pyrazine-based structures have already shown significant promise, such as oncology and infectious diseases.[2][3][4] Researchers are encouraged to use these protocols as a foundation for further exploration, including diversification of the starting materials and post-synthesis modification of the products to develop new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aobchem.com [aobchem.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Application Notes and Protocols for Reactions Involving 5-Methoxypyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazine Scaffold
5-Methoxypyrazine-2-carbaldehyde is a key heterocyclic building block, valued in medicinal chemistry and materials science for its unique electronic properties and versatile reactivity. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in numerous biologically active compounds and functional materials. The strategic placement of a methoxy group and a carbaldehyde functionality on the pyrazine core provides two distinct points for chemical modification, making it an ideal starting material for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the pyrazine ring, coupled with the electron-donating methoxy group, influences the reactivity of the aldehyde, offering opportunities for selective transformations. This guide provides detailed protocols for several key reactions of this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. Below is a summary of the key data for this compound.
| Property | Value | Reference |
| CAS Number | 32205-72-4 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature or -20°C for long-term, sealed from moisture | [2] |
Safety Precautions:
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations. This section details protocols for four fundamental reactions: Wittig olefination, aldol condensation, reduction to an alcohol, and oxidation to a carboxylic acid.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[3] This reaction is highly valuable for its reliability and the predictable regioselectivity of the newly formed double bond.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Wittig reaction.
Detailed Protocol:
-
Preparation of the Wittig Reagent (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. To this, add a strong base such as n-butyllithium (n-BuLi) (1.0 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography on silica gel to afford the desired alkene.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[5] When an aldehyde without α-hydrogens, such as this compound, is reacted with a ketone in the presence of a base, a crossed aldol condensation occurs, typically leading to the formation of an α,β-unsaturated ketone after dehydration.[5]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the Aldol Condensation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the desired ketone (1.0-1.2 equivalents) in ethanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is often exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction and Precipitation: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate, which is the desired α,β-unsaturated ketone. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the ketone.
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and base.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure α,β-unsaturated ketone.
Reduction to (5-methoxypyrazin-2-yl)methanol
The reduction of the aldehyde group in this compound to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it does not typically reduce other functional groups like esters or amides under standard conditions.[6][7]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the reduction of the aldehyde.
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise. The addition should be slow to control any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate esters.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (5-methoxypyrazin-2-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.
Oxidation to 5-methoxypyrazine-2-carboxylic acid
The oxidation of the aldehyde group to a carboxylic acid is a common and important transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids.[8] The reaction is typically carried out in an aqueous solution, and the conditions can be adjusted to be neutral, acidic, or basic.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the oxidation of the aldehyde.
Detailed Protocol:
-
Reaction Setup: Suspend or dissolve this compound (1.0 equivalent) in water or a mixture of t-butanol and water containing a buffer like sodium dihydrogen phosphate (NaH₂PO₄) in a round-bottom flask with vigorous stirring.[9]
-
Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄) (approximately 2.0 equivalents) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde suspension at room temperature. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate indicate that the reaction is proceeding.
-
Reaction Completion: Continue the addition until a faint pink color persists, indicating a slight excess of KMnO₄. Stir the mixture for an additional 1-2 hours at room temperature to ensure complete oxidation.
-
Work-up: Decolorize the excess permanganate by adding a small amount of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture. Filter the brown manganese dioxide precipitate through a pad of celite and wash the filter cake with hot water.
-
Isolation: Cool the clear filtrate in an ice bath and carefully acidify it with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The desired 5-methoxypyrazine-2-carboxylic acid will precipitate out of the solution.
-
Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized pyrazine derivatives. The protocols detailed in these application notes for Wittig olefination, aldol condensation, reduction, and oxidation provide a solid foundation for researchers to explore the rich chemistry of this heterocyclic building block. By understanding the underlying principles and carefully executing these procedures, scientists can effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. studylib.net [studylib.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Mastering the Purification of 5-Methoxypyrazine-2-carbaldehyde Derivatives: An Application Guide
Introduction: The Critical Role of Purity in Pyrazine-Based Drug Development
5-Methoxypyrazine-2-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and drug development, forming the core of various therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Impurities, arising from starting materials, side reactions, or degradation, can lead to misleading biological data, altered toxicity profiles, and compromised drug efficacy.[3] Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice but a cornerstone of successful pharmaceutical research. This comprehensive guide provides an in-depth exploration of field-proven purification techniques tailored for this compound derivatives, empowering researchers to achieve the high levels of purity demanded by the pharmaceutical industry.
Understanding the Molecule: Physicochemical Properties of this compound
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. This compound (C₆H₆N₂O₂) is a heterocyclic aldehyde with a molecular weight of 138.12 g/mol .[4][5] Its structure, featuring a pyrazine ring, a methoxy group, and an aldehyde functional group, imparts a moderate polarity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing its solubility and interaction with chromatographic stationary phases. The aldehyde group is susceptible to oxidation, which is a key consideration during purification and storage.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [4][5] |
| Molecular Weight | 138.12 g/mol | [4][5] |
| Predicted Boiling Point | 231.5±35.0 °C | [4] |
| Predicted Density | 1.238±0.06 g/cm³ | [4] |
| Predicted LogP | 0.2977 | [5] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [5] |
Strategic Purification Workflow: A Decision-Making Framework
The selection of an appropriate purification technique is a critical decision that depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a logical workflow for purifying this compound derivatives.
Caption: Decision workflow for selecting a purification method.
I. Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds.[7] It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.
A. Principle of Separation
The separation of this compound derivatives by normal-phase flash chromatography is governed by their polarity. The polar silica gel stationary phase interacts more strongly with polar compounds, retarding their movement down the column. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution.
B. Protocol for Flash Column Chromatography
Objective: To purify a crude this compound derivative from less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)[7]
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Crude this compound derivative
-
Collection tubes
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Solvent System Selection:
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to initiate the flow.
-
Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Table 2: Recommended Solvent Systems for Flash Chromatography of Pyrazine Derivatives
| Polarity of Derivative | Recommended Starting Solvent System | Rationale |
| Non-polar | 5-20% Ethyl Acetate in Hexane | Good for separating non-polar impurities. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | Effective for compounds like this compound.[8] |
| Polar | 5-10% Methanol in Dichloromethane | For more polar derivatives, this system provides the necessary eluting strength.[8] |
Expert Tip: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition.[6][10] To mitigate this, consider deactivating the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine.[11][12]
II. Recrystallization: For High Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. It leverages the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.
A. The Principle of Crystallization
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[13] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble at low temperatures (and stay in the mother liquor).[13]
B. Protocol for Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating.[14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Table 3: Potential Recrystallization Solvents for Pyrazine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many polar organic compounds.[12] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | Intermediate | 77 | Can be effective for less polar derivatives. |
| Ethanol/Water | Polar | Variable | A solvent pair that can be fine-tuned for optimal solubility.[12] |
III. High-Performance Liquid Chromatography (HPLC): For Analytical and Preparative Scale Purification
High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is suitable for both analytical purity assessment and preparative-scale purification of this compound derivatives.
A. Principles of HPLC Separation
In reversed-phase HPLC, the most common mode for purifying organic molecules, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Non-polar compounds are retained more strongly on the column, while polar compounds elute earlier.
B. Protocol for Preparative HPLC
Objective: To achieve the highest possible purity of a this compound derivative.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Sample of partially purified this compound derivative
Procedure:
-
Method Development:
-
Develop an analytical scale method first to determine the optimal mobile phase composition and gradient for separation.
-
A common mobile phase for pyrazine derivatives is a mixture of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1][15]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile using the UV detector and collect the fractions corresponding to the peak of the target compound.
-
-
Product Isolation:
-
Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
-
Caption: A streamlined workflow for preparative HPLC purification.
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound derivatives is a critical step that requires a thoughtful and systematic approach. There is no single "best" method; rather, the optimal strategy often involves a combination of techniques. Flash column chromatography serves as an excellent primary purification step for removing bulk impurities, while recrystallization can provide highly pure crystalline material. For the most demanding applications requiring the highest levels of purity, preparative HPLC is the method of choice. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can confidently and efficiently obtain this compound derivatives of the requisite purity for their drug discovery and development endeavors.
References
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pyrazine | SIELC Technologies [sielc.com]
analytical methods for characterizing 5-Methoxypyrazine-2-carbaldehyde products
An In-Depth Technical Guide to the Analytical Characterization of 5-Methoxypyrazine-2-carbaldehyde
Abstract
This compound is a heterocyclic compound of significant interest in the pharmaceutical, flavor, and fragrance industries due to its unique chemical structure, which includes a pyrazine ring, a methoxy group, and an aldehyde functional group. The precise and comprehensive characterization of this molecule is paramount for quality control, impurity profiling, and ensuring its suitability for downstream applications. This guide provides a detailed exposition of the primary analytical methodologies for the thorough characterization of this compound, offering both theoretical justifications and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analysis
This compound (Molecular Formula: C₆H₆N₂O₂, Molecular Weight: 138.12 g/mol ) belongs to the pyrazine family, a class of compounds known for their potent aroma and biological activity.[1][2] Methoxypyrazines, in particular, are powerful aroma compounds found in various foods and beverages, often contributing "earthy" or "vegetal" notes.[3][4][5] The aldehyde functional group adds a reactive site, making it a valuable synthetic intermediate. Given its potential applications, verifying the identity, purity, and stability of this compound is a critical step in any research or commercial workflow.
This document outlines a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of the target compound.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
Expertise & Experience: GC-MS is the most widely applied technique for the characterization of pyrazines due to their inherent volatility.[1][6] The method provides exceptional separation efficiency and definitive identification through mass spectrometry, making it ideal for identifying the parent compound and any volatile impurities from the synthesis or degradation.
Trustworthiness: The protocol's validity is ensured by coupling high-resolution gas chromatography for separation with mass spectrometry, which provides a unique "fingerprint" of the molecule based on its mass-to-charge ratio and fragmentation pattern.
Protocol 1: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of HPLC-grade methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution with the same solvent for analysis.
2. Instrumentation & Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Time-of-flight (TOF) or Quadrupole mass spectrometer.
-
Column: HP-INNOWax or DB-5MS (30 m x 0.25 mm x 0.25 µm). The choice of a polar (WAX) or non-polar (5MS) column allows for method optimization based on the impurity profile.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 20°C/min to 240°C.[7]
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Range: 45-400 amu.[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
3. Data Interpretation:
-
The primary peak should correspond to this compound.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 138.
-
Key fragment ions should be analyzed to confirm the structure. Purity is calculated based on the relative peak area.
| Parameter | Expected Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [8] |
| Molecular Weight | 138.12 | [8] |
| Monoisotopic Mass | 138.04292 Da | [9] |
| Predicted [M+H]⁺ | 139.05020 m/z | [9] |
| Predicted [M+Na]⁺ | 161.03214 m/z | [9] |
Workflow for GC-MS Identification
Caption: Workflow for compound identification via GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for Purity Analysis
Expertise & Experience: HPLC is a robust technique for purity determination, especially for compounds that may have limited thermal stability or for analyzing non-volatile impurities.[5][10] The presence of the pyrazine ring and conjugated aldehyde system provides strong UV absorbance, making UV detection a highly sensitive and suitable choice.
Trustworthiness: A well-developed HPLC method with a high-resolution column provides excellent separation of the main component from related substances. The protocol's reliability is established by using a reference standard to confirm retention time and response. An isocratic method, as described, is simple, robust, and easily transferable between labs.[11]
Protocol 2: Reversed-Phase HPLC Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water.
-
Dilute as necessary to fall within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.
2. Instrumentation & Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: Primesep 100 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (20:80 v/v) containing 0.2% Phosphoric Acid (H₃PO₄).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm and an additional wavelength near the compound's λmax (e.g., 280 nm).[11]
3. Data Interpretation:
-
The primary peak corresponds to this compound.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak tailing and symmetry should be assessed to ensure good chromatographic performance.
| Parameter | Typical Condition |
| Column Type | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20% Acetonitrile, 80% Water, 0.2% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 200 nm |
| Expected Retention Time | ~3-5 min (dependent on exact system) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR are required. ¹H NMR confirms the presence and connectivity of protons associated with the methoxy, aldehyde, and pyrazine ring functionalities, while ¹³C NMR confirms the carbon skeleton.
Trustworthiness: The chemical shifts and coupling patterns are highly reproducible and characteristic of the specific molecular environment of each nucleus. This protocol provides a self-validating system for confirming the chemical structure.[13]
Protocol 3: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[12][13]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. Instrumentation & Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Standard single-pulse experiment. Calibrate the chemical shift to the residual solvent peak (CDCl₃ at δ = 7.26 ppm).[12]
-
¹³C NMR Acquisition: Standard proton-decoupled pulse program.
3. Data Interpretation & Expected Signals:
-
The ¹H NMR spectrum is expected to be simple and diagnostic.
-
The ¹³C NMR will show 6 distinct signals corresponding to the six carbon atoms in the molecule.
| ¹H NMR: Expected Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~9.9 - 10.1 | Singlet (s) |
| ~8.5 - 8.8 | Singlet / Doublet |
| ~4.0 - 4.2 | Singlet (s) |
| ¹³C NMR: Expected Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 193 | Aldehyde Carbonyl (C=O) |
| ~155 - 165 | Pyrazine C-OCH₃ |
| ~140 - 150 | Pyrazine C-CHO & other ring carbons |
| ~53 - 56 | Methoxy Carbon (-OCH₃) |
(Note: Predicted chemical shifts are based on analogous structures and general principles.[14][15] Actual values must be confirmed experimentally.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[16] It is particularly useful for confirming the presence of the aldehyde carbonyl (C=O) and the C-O bond of the methoxy group, which have strong, characteristic absorption bands.
Trustworthiness: The positions of IR absorption bands for common functional groups are well-established.[17][18] This protocol uses either Attenuated Total Reflectance (ATR), a simple and common technique, or the traditional KBr pellet method to produce a reliable spectrum.[13]
Protocol 4: FTIR Spectroscopy
1. Sample Preparation:
-
ATR Method: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet using a hydraulic press.
2. Instrumentation & Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.
3. Data Interpretation:
-
The final spectrum should be analyzed for characteristic absorption bands.
| Expected Characteristic IR Bands | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~2950 - 2850 | Aliphatic C-H Stretch (in -OCH₃) |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 - 1690 | Aldehyde C=O Carbonyl Stretch (strong) |
| ~1600 - 1450 | Aromatic C=C and C=N Ring Stretches |
| ~1250 - 1200 | Aryl-O Stretch (Asymmetric) |
| ~1050 - 1000 | Aryl-O Stretch (Symmetric) |
(Note: Wavenumbers are approximate and based on general data for pyrazine and aromatic aldehyde compounds.[16][17][19])
Integrated Analytical Strategy
Caption: An integrated workflow for complete characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining the separation power of chromatographic techniques like GC-MS and HPLC with the definitive structural elucidation capabilities of NMR and FTIR spectroscopy, a complete and reliable profile of the compound can be established. The protocols and data presented in this guide serve as a robust framework for researchers to ensure the identity, purity, and quality of their material, thereby upholding the highest standards of scientific integrity in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazine(290-37-9) IR Spectrum [m.chemicalbook.com]
Application Notes and Protocols: Derivatization of 5-Methoxypyrazine-2-carbaldehyde for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Pyrazine Scaffold
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[1][2] 5-Methoxypyrazine-2-carbaldehyde is an attractive starting material for the generation of novel compound libraries for biological screening. Its methoxy group can influence solubility and metabolic stability, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. This application note provides a detailed guide for the derivatization of this compound and subsequent biological screening of the resulting compound library, aimed at researchers and drug development professionals.
The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the pyrazine core, enabling the identification of novel structure-activity relationships (SAR). By employing robust and efficient chemical reactions, a diverse library of compounds can be synthesized and screened for a range of biological activities, accelerating the discovery of new therapeutic leads.
Chemical Derivatization Strategies
The aldehyde group of this compound is readily amenable to several key chemical transformations. This section details the protocols for three such reactions: reductive amination, Knoevenagel condensation, and the Wittig reaction.
Reductive Amination: Synthesis of a Diverse Amine Library
Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into amines.[3] The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating a diverse library of secondary and tertiary amines.
Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the intermediate iminium ion without affecting the initial aldehyde. The reaction is typically performed in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted side reactions.
Caption: Generalized workflow for reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL) is added the desired primary or secondary amine (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amine derivative.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, prevents unwanted side reactions. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion. |
| Temperature | Room Temperature | Sufficient for most amine couplings. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
| Workup | Aqueous NaHCO3 | Neutralizes any remaining acid and quenches the reaction. |
Knoevenagel Condensation: Accessing α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is particularly useful for creating compounds with extended conjugation, which can be of interest for their optical and biological properties.
Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The removal of water, either by azeotropic distillation or by a dehydrating agent, drives the reaction to completion.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL).
-
The mixture is heated to reflux for 2-6 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Piperidine | Weak base, avoids self-condensation of the aldehyde. |
| Solvent | Ethanol | Good solvent for reactants and facilitates product precipitation. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2-6 hours | Typically sufficient for complete reaction. |
| Purification | Filtration/Recrystallization | Often provides a high-purity product directly. |
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6][7] A key advantage of this reaction is the unambiguous placement of the double bond.
Causality Behind Experimental Choices: The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the strongly basic ylide. The stereochemical outcome (E/Z selectivity) of the reaction is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[8]
Experimental Protocol: General Procedure for the Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.1 mmol) in dry THF (10 mL) under a nitrogen atmosphere, a strong base (e.g., n-butyllithium, sodium hydride) (1.1 mmol) is added at 0 °C.
-
The resulting mixture is stirred at room temperature for 1 hour to generate the ylide.
-
A solution of this compound (1.0 mmol) in dry THF (5 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Anhydrous and aprotic, compatible with the ylide. |
| Base | n-BuLi or NaH | Strong base required to deprotonate the phosphonium salt. |
| Atmosphere | Nitrogen | Prevents reaction of the ylide with atmospheric moisture and oxygen. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and allows for completion. |
| Purification | Column Chromatography | Necessary to remove the triphenylphosphine oxide byproduct. |
Biological Screening of the Derivatized Library
High-throughput screening (HTS) is a crucial component of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[9] The derivatized library from this compound can be screened for various biological activities. This section provides protocols for primary in vitro screening for anticancer, antibacterial, and anti-inflammatory activities.
Caption: A general workflow for biological screening.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Antibacterial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Experimental Protocol: Broth Microdilution Assay
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Experimental Protocol: Griess Assay for Nitrite Determination
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
The derivatization of this compound via reductive amination, Knoevenagel condensation, and the Wittig reaction offers a robust and efficient strategy for the generation of a diverse chemical library. The subsequent screening of this library using the outlined in vitro assays for anticancer, antibacterial, and anti-inflammatory activities provides a clear path for the identification of novel bioactive molecules. This integrated approach of targeted synthesis and systematic biological evaluation is a cornerstone of modern drug discovery and can lead to the development of promising new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery | PPTX [slideshare.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pure.au.dk [pure.au.dk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxypyrazine-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 5-Methoxypyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The most common synthetic route involves the oxidation of (5-methoxypyrazin-2-yl)methanol. While seemingly straightforward, this oxidation can be fraught with challenges, including low yields, over-oxidation to the carboxylic acid, and difficult purification. This guide provides a comprehensive resource to navigate these challenges and achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Aldehyde
-
Question: I am getting a very low yield, or no product at all, in my oxidation of (5-methoxypyrazin-2-yl)methanol. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Incomplete Reaction: The oxidation may not be proceeding to completion.
-
Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. For oxidations like the Swern, ensure all reagents are added at the correct low temperature to form the active oxidant before adding the alcohol.
-
-
Suboptimal Reaction Conditions: The choice of oxidant and reaction conditions is critical.
-
Solution: For a mild and selective oxidation, Dess-Martin Periodinane (DMP) is often a good choice.[1][2] The Swern oxidation is another effective method, known for its mild conditions and tolerance of various functional groups.[3] Ensure strict adherence to anhydrous conditions and low temperatures (-78 °C) for the Swern oxidation to prevent side reactions.[4][5]
-
-
Degradation of the Product: Aldehydes can be sensitive to the reaction conditions, especially if the reaction is run for too long or at elevated temperatures.
-
Solution: Work up the reaction as soon as TLC indicates complete consumption of the starting material. Avoid prolonged exposure to acidic or basic conditions during the workup.
-
-
Issue 2: Formation of a Significant Amount of Carboxylic Acid Byproduct
-
Question: My final product is contaminated with 5-methoxypyrazine-2-carboxylic acid. How can I prevent this over-oxidation?
-
Answer: Over-oxidation is a common side reaction, especially with stronger oxidizing agents.
-
Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.
-
Solution: Employ mild and selective oxidizing agents like Dess-Martin Periodinane (DMP) or a carefully controlled Swern oxidation.[1][2][3] These reagents are known for their ability to stop the oxidation at the aldehyde stage. Avoid using strong oxidants like potassium permanganate or chromic acid.
-
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can promote over-oxidation.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed. Maintain the recommended low temperature throughout the reaction, especially for the Swern oxidation.
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am struggling to purify this compound from the crude reaction mixture by column chromatography. The product seems to be degrading on the column.
-
Answer: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or streaking during chromatography.[6]
-
Silica Gel Acidity: The acidic surface of standard silica gel can catalyze side reactions.
-
Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%).[7] This will neutralize the acidic sites on the silica. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Column Chromatography Technique: Proper technique is crucial for successful purification.
-
Solution: Perform "flash" column chromatography to minimize the time the compound spends on the column.[6] Consider "dry loading" the crude product: dissolve it in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[8] This can lead to better separation.
-
-
Eluent System: The choice of solvent system is key to good separation.
-
Solution: Use a non-polar solvent system to elute the aldehyde. A mixture of hexanes and ethyl acetate is a good starting point.[8] Determine the optimal solvent ratio by running TLC plates with different solvent compositions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended oxidation methods for converting (5-methoxypyrazin-2-yl)methanol to this compound?
-
A1: The two most commonly recommended and reliable methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation . Both methods are known for their mild reaction conditions and high selectivity for aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[1][2][3]
-
-
Q2: How can I monitor the progress of the oxidation reaction?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9] Use a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate) to separate the starting alcohol, the product aldehyde, and any potential byproducts. The aldehyde product should have a higher Rf value than the more polar starting alcohol. Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
Q3: What are the key safety precautions to take during a Swern oxidation?
-
A3: The Swern oxidation generates dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic.[3] Therefore, it is crucial to perform the reaction and workup in a well-ventilated fume hood.[3] Additionally, the reaction of DMSO with oxalyl chloride can be exothermic, so it is important to maintain the low temperature (-78 °C) during the addition of reagents.
-
-
Q4: My purified this compound is a yellow oil, is this normal?
-
A4: Yes, pure this compound is often described as a yellow oil.[8] The color can vary depending on the purity and the presence of trace impurities.
-
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a general procedure for the oxidation of (5-methoxypyrazin-2-yl)methanol using DMP.
Materials:
-
(5-methoxypyrazin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Dissolve (5-methoxypyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Swern Oxidation
This protocol outlines the steps for a Swern oxidation of (5-methoxypyrazin-2-yl)methanol.
Materials:
-
(5-methoxypyrazin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.4 eq) dropwise.[5]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (5-methoxypyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes.[5]
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Room temperature, DCM | Mild, high selectivity, simple workup[1][2] | Reagent can be explosive if impure, relatively expensive[10] |
| Swern Oxidation | -78 °C, DCM, DMSO, Oxalyl chloride, Et3N | Mild, high yield, tolerates many functional groups[3] | Requires low temperatures, produces malodorous dimethyl sulfide[3] |
Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Reactions of 5-Methoxypyrazine-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxypyrazine-2-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and purification of its derivatives. This guide is structured to address specific issues you may face in common transformations, providing not just protocols, but the rationale behind them.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties. The pyrazine ring, being electron-deficient, and the presence of an electron-donating methoxy group, create a nuanced reactivity profile for the aldehyde functional group. This can sometimes lead to unexpected byproducts. This guide will focus on four common reaction types: Wittig olefination, Grignard addition, oxidation to the carboxylic acid, and reduction to the corresponding alcohol.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical properties of your starting material, desired product, and potential byproducts is crucial for designing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₆H₆N₂O₂ | 138.12 | 50-56 | 231.5 ± 35.0 (Predicted) | Soluble in many organic solvents. |
| 5-Methoxypyrazine-2-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 196 - 200 | >300 (Predicted) | Sparingly soluble in water, soluble in DMSO.[1][2] |
| (5-Methoxypyrazin-2-yl)methanol | C₆H₈N₂O₂ | 140.14 | N/A | N/A | Soluble in polar organic solvents. |
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | 278.28 | 154 - 158 | 360 | Poorly soluble in hexane and cold diethyl ether; soluble in polar organic solvents like ethanol and dichloromethane.[3][4][5][6] |
II. Troubleshooting Common Reactions
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
A. Wittig Reaction: Olefination of this compound
The Wittig reaction is a powerful tool for converting aldehydes to alkenes.[7] However, a persistent challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct.
FAQ 1: My NMR shows my desired alkene product, but it's heavily contaminated with a broad peak around 7.4-7.7 ppm. How do I remove this impurity?
This is a classic sign of triphenylphosphine oxide (TPPO) contamination. Due to its polarity, it can be challenging to separate from polar products via standard column chromatography.
Causality: The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in TPPO.[8] This byproduct is generated in stoichiometric amounts and must be effectively removed to obtain a pure product.
Troubleshooting & Removal Protocols:
Method 1: Precipitation with Zinc Chloride
This method relies on the formation of an insoluble coordination complex between TPPO and zinc chloride.[5]
-
Step 1: Initial Work-up: After the reaction, perform a standard aqueous work-up. Extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer.
-
Step 2: Solvent Swap: Evaporate the solvent and redissolve the crude residue in a minimal amount of ethanol.
-
Step 3: Precipitation: Prepare a 1.8 M solution of zinc chloride in warm ethanol. Add approximately 2 equivalents of this solution (relative to the theoretical amount of TPPO) to your ethanolic solution of the crude product.
-
Step 4: Isolation: Stir the mixture at room temperature. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid. The precipitate can be removed by filtration. The filtrate, containing your desired alkene, can then be concentrated and further purified if necessary.
Method 2: Trituration with a Non-Polar Solvent
TPPO has low solubility in non-polar solvents like hexanes and diethyl ether.[4]
-
Step 1: Concentration: After the initial work-up, concentrate your crude product to a thick oil or solid.
-
Step 2: Trituration: Add a sufficient amount of cold hexanes or diethyl ether to the crude material and stir vigorously. The desired, less polar alkene should dissolve, while the more polar TPPO remains as a solid.
-
Step 3: Filtration: Filter the mixture, washing the solid TPPO with a small amount of the cold solvent. The filtrate contains your product. This process may need to be repeated for complete removal.
Method 3: Column Chromatography with a Non-Polar Eluent
If your alkene product is relatively non-polar, a silica gel plug or column can be effective.
-
Step 1: Prepare the Column: Load your crude product onto a silica gel column.
-
Step 2: Elution: Begin eluting with a non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes. The less polar alkene should elute first, while the more polar TPPO will be retained on the column.
Caption: Decision tree for selecting a TPPO removal method.
B. Grignard Reaction: Addition to the Aldehyde
Grignard reagents are potent nucleophiles but also strong bases, which can lead to several side reactions.[9]
FAQ 2: My Grignard reaction is giving a low yield of the desired secondary alcohol, and I'm recovering a significant amount of my starting aldehyde. What's going wrong?
This is a common issue in Grignard reactions and can stem from several factors.
Causality and Troubleshooting:
-
Poor Quality Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[10] If your reagent has degraded, its effective concentration will be lower than expected.
-
Solution: Always use freshly prepared or titrated Grignard reagents. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Enolization of the Aldehyde: While less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the alpha-position of the aldehyde, leading to the formation of an enolate and quenching of the Grignard reagent.
-
Solution: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
-
-
Addition to the Pyrazine Ring: While the primary site of attack is the electrophilic carbonyl carbon, there is a possibility of nucleophilic addition to the electron-deficient pyrazine ring, especially with highly reactive Grignard reagents.
-
Solution: Use of less reactive Grignard reagents and careful control of reaction temperature can minimize this side reaction.
-
FAQ 3: I'm observing a byproduct with a mass corresponding to a dimer of my Grignard reagent's alkyl/aryl group. What is this and how can I avoid it?
This is likely a Wurtz coupling product, which arises from the reaction of the Grignard reagent with unreacted alkyl/aryl halide.
Causality: This side reaction is more prevalent when the formation of the Grignard reagent is slow or incomplete.
Troubleshooting:
-
Grignard Formation: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and that the addition of the alkyl/aryl halide is slow enough to maintain a gentle reflux. This promotes efficient formation of the Grignard reagent and minimizes the concentration of unreacted halide.
General Work-up Procedure for Grignard Reactions:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the alkoxide to form the desired alcohol.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or recrystallization.
Caption: General workflow for a Grignard reaction and work-up.
C. Oxidation to 5-Methoxypyrazine-2-carboxylic acid
Oxidation of the aldehyde to a carboxylic acid is a common transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed.[11]
FAQ 4: My oxidation reaction with KMnO₄ resulted in a complex mixture, and the yield of the desired carboxylic acid is low. What are the likely byproducts?
A major challenge with strong oxidizing agents is over-oxidation or side reactions with the heterocyclic ring.
Causality and Potential Byproducts:
-
Over-oxidation: The methyl group of the methoxy substituent could potentially be oxidized, although this is less likely under controlled conditions. A more significant concern with similar substrates has been the oxidation of two methyl groups on a pyrazine ring to form a dicarboxylic acid.[1] While our substrate has only one aldehyde, the conditions must be carefully controlled to prevent further unwanted oxidation.
-
Ring Opening/Degradation: The pyrazine ring itself can be susceptible to oxidation under harsh conditions, leading to a complex mixture of degradation products.
-
Incomplete Reaction: Insufficient oxidizing agent or reaction time can leave unreacted starting material.
Troubleshooting and Purification Protocol:
-
Reaction Control: Slowly add the KMnO₄ solution to a solution of the aldehyde at a controlled temperature (e.g., starting at 0 °C and allowing it to warm to room temperature). This helps to manage the exotherm and minimize side reactions.
-
Work-up:
-
After the reaction, quench any excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the MnO₂.
-
Acidify the filtrate with an acid like HCl to a pH of ~2-3. This will protonate the carboxylate and cause the carboxylic acid to precipitate.[12]
-
-
Purification:
-
Collect the precipitated 5-methoxypyrazine-2-carboxylic acid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude carboxylic acid can be further purified by recrystallization, for example, from a water/ethanol mixture.[12]
-
D. Reduction to (5-Methoxypyrazin-2-yl)methanol
Reduction of the aldehyde to the primary alcohol is typically straightforward using a mild reducing agent like sodium borohydride (NaBH₄).
FAQ 5: The reduction with NaBH₄ seems to have worked, but how do I effectively purify the resulting alcohol?
While the reaction itself is usually clean, the work-up and purification are key to obtaining a pure product.
Causality: The main challenge is separating the desired alcohol from any unreacted starting material and inorganic borate salts formed during the work-up.
Troubleshooting and Purification Protocol:
-
Reaction: Dissolve this compound in a suitable alcoholic solvent like methanol or ethanol. Cool the solution in an ice bath and add NaBH₄ portion-wise.
-
Work-up:
-
After the reaction is complete (as monitored by TLC), slowly add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute HCl to hydrolyze the borate esters.
-
Neutralize the solution with a base like sodium bicarbonate.
-
-
Purification:
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude alcohol can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system.
-
III. References
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601.
-
Cayman Chemical. (2020). Triphenylphosphine oxide Product Information.
-
Wikipedia. (n.d.). Triphenylphosphine oxide.
-
Batesky, D. C., et al. (2017). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. Benchchem.
-
Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13881-13889.
-
Sigma-Aldrich. (n.d.). Pyrazine.
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
-
Wikipedia. (n.d.). Wittig reaction.
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
-
Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
-
PubChem. (n.d.). Pyrazine.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Chem-Impex. (n.d.). 5-Methoxypyrazine-2-carboxylic acid.
-
Santa Cruz Biotechnology. (n.d.). 5-Methoxypyrazine-2-carboxylic acid.
-
ChemicalBook. (n.d.). (5-Methoxypyrazin-2-yl)Methanol.
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Smolecule. (n.d.). Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6.
-
Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Hydroxypyrazine-2-carboxylic Acid.
-
Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
-
Santa Cruz Biotechnology. (n.d.). 5-Methoxypyrazine-2-carboxylic acid.
-
ChemicalBook. (n.d.). Pyrazine.
-
ResearchGate. (n.d.). Physical properties of pyrazine.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
University of California, Irvine. (n.d.). Recrystallization - Part 2.
References
- 1. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
troubleshooting guide for 5-Methoxypyrazine-2-carbaldehyde reaction failures
Welcome to the technical support guide for 5-Methoxypyrazine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic aldehyde. The unique electronic nature of the pyrazine ring, influenced by the methoxy substituent, presents specific hurdles that require careful consideration. This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure your reactions proceed with maximum efficiency and yield.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Stability
Question 1: My this compound appears discolored (yellow/brown) upon storage. Is it still usable?
Answer: Discoloration often indicates minor degradation or oligomerization, but the material may still be suitable for use depending on the reaction's sensitivity. The pyrazine ring system can be susceptible to slow oxidation or polymerization over time, especially if exposed to air, light, or trace acidic/basic impurities.
Troubleshooting Protocol:
-
Purity Assessment: Before use, assess the aldehyde's purity. The most straightforward method is to run a Thin Layer Chromatography (TLC) against a fresh or high-purity standard if available. You can also use ¹H NMR to check for the characteristic aldehyde proton signal and look for the appearance of new, unidentifiable peaks.
-
Recrystallization/Purification: If significant impurities are detected, purification is recommended. The compound can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Storage Conditions: Always store this compound under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C to minimize degradation.[1]
Causality Explained: The aldehyde functional group is inherently reactive. On a heterocyclic system like pyrazine, which is electron-deficient, the aldehyde can be more susceptible to nucleophilic attack or Cannizzaro-type disproportionation reactions if basic or acidic impurities are present. The methoxy group, being electron-donating, can slightly modulate this reactivity but does not eliminate these degradation pathways.
Section 2: Troubleshooting Wittig Reactions
Question 2: My Wittig reaction is failing or giving very low yields. I primarily recover the starting aldehyde. What is going wrong?
Answer: This is a common issue often rooted in the generation or stability of the phosphorus ylide. The success of a Wittig reaction hinges on the efficient deprotonation of the phosphonium salt to form the ylide, which then reacts with the aldehyde.[2][3]
Systematic Troubleshooting Protocol:
-
Verify Ylide Formation: The most critical step is generating the ylide. The choice of base is paramount and depends on the pKa of the phosphonium salt.[3]
-
For non-stabilized ylides (from simple alkyl halides), a very strong base is required.
-
For stabilized ylides (where the carbanion is stabilized by resonance, e.g., adjacent to a C=O group), a weaker base is sufficient.[4]
-
-
Base and Solvent Selection: Ensure your base is active and your solvent is anhydrous. Water will quench the strong bases typically used (n-BuLi, NaH, KOtBu) and prevent ylide formation.
-
Order of Addition: The standard procedure involves pre-forming the ylide before adding the aldehyde.[4][5] Add the base to the phosphonium salt suspension in anhydrous THF or ether, stir for 30-60 minutes at the appropriate temperature (e.g., 0°C to room temperature), and then add a solution of this compound dropwise.
-
Consider Aldehyde Reactivity: While pyrazine aldehydes are generally reactive, the electron-donating methoxy group can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted pyrazine aldehyde.[6] If the ylide is particularly bulky or unreactive, the reaction may be sluggish. Gentle heating (e.g., to 40-50°C) after aldehyde addition can sometimes facilitate the reaction, but monitor closely for side reactions by TLC.
Data-Driven Decision Making:
| Phosphonium Salt Type | Typical pKa | Recommended Base | Common Solvents | Key Considerations |
| Alkyl (non-stabilized) | ~25-35 | n-BuLi, NaH, NaNH₂, KOtBu | THF, Diethyl Ether, DMSO | Requires strictly anhydrous conditions. Ylide can be unstable. |
| Benzyl / Allyl | ~20-25 | NaH, KOtBu, NaOEt | THF, DMF, Ethanol | More stable ylides. Weaker bases can be used. |
| Stabilized (e.g., -CO₂R) | ~8-13 | K₂CO₃, NaOH, Et₃N | DCM, Ethanol, Toluene | Very stable ylides. Often react only with aldehydes, not ketones.[4] |
Workflow for Wittig Reaction Troubleshooting
Caption: Troubleshooting workflow for Wittig reaction failures.
Section 3: Troubleshooting Knoevenagel Condensations
Question 3: My Knoevenagel condensation with an active methylene compound is sluggish and incomplete. How can I drive it to completion?
Answer: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and a compound with an acidic methylene group.[7] Sluggishness is typically due to insufficient catalyst activity, reversibility of the initial addition step, or inefficient removal of the water byproduct.
Detailed Experimental Protocol & Troubleshooting:
-
Catalyst Choice: The reaction is catalyzed by a weak base. Piperidine is a classic choice. If the reaction is slow, consider using piperidinium acetate (formed by adding a drop of acetic acid to the piperidine). The mild acidity can help catalyze the dehydration step.
-
Water Removal: The final dehydration step is an equilibrium process. To drive the reaction forward, water must be removed.
-
Azeotropic Removal: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Use of Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can also effectively sequester the water byproduct.
-
-
Reaction Conditions:
-
Substrate Reactivity: this compound is a suitable substrate. However, if your active methylene compound is only weakly acidic (e.g., pKa > 14), a stronger base/catalyst system may be required. Be cautious, as strong bases can promote self-condensation of the aldehyde or the methylene partner.
Section 4: Troubleshooting Reductive Aminations
Question 4: I'm attempting a one-pot reductive amination and observing significant amounts of a side product corresponding to the reduction of my aldehyde to an alcohol. How do I prevent this?
Answer: This is a classic selectivity problem in reductive amination. It occurs when the reducing agent is too reactive and reduces the aldehyde carbonyl faster than the imine/iminium ion that is formed in situ.[8] The key is to use a milder, pH-sensitive reducing agent.
Causality & Solution: The mechanism involves the formation of an imine (or iminium ion under acidic conditions), which is then reduced.[9] Standard, highly reactive hydrides like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.
Optimized Protocol & Reagent Selection:
-
Use a Selective Reducing Agent: The gold standard for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the aldehyde. It also tolerates the mild acidic conditions (often using acetic acid as a catalyst) that favor iminium ion formation.
-
Consider Sodium Cyanoborohydride (NaBH₃CN): This is another excellent choice.[8] It is stable at neutral pH but becomes an active reducing agent under the mildly acidic conditions that form the iminium ion. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic (pH < 4). Always handle it in a well-ventilated fume hood and quench reactions carefully with a bleach solution.
-
Two-Step Procedure: If selectivity remains an issue, switch to a two-step protocol.
-
Step 1 (Imine Formation): Stir the aldehyde and amine together in a solvent like methanol or ethanol, often with a drying agent like MgSO₄ or molecular sieves to drive the equilibrium.[10] Monitor imine formation by TLC or NMR.
-
Step 2 (Reduction): Once imine formation is complete, cool the reaction (e.g., 0°C) and add a less selective but powerful reducing agent like NaBH₄.[8][11]
-
Decision Tree for Reductive Amination Strategy
Caption: Decision tree for selecting a reductive amination strategy.
References
- 1. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 2. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyrazine-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 5-Methoxypyrazine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth FAQs to enhance your synthetic success. Our focus is on providing not just the "how," but the "why," grounding our advice in established chemical principles and field-tested experience.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound (C₆H₆N₂O₂) is a critical step in the development of various pharmaceutical intermediates. While several synthetic routes exist, the most prevalent and often most practical approach involves the oxidation of the corresponding alcohol, (5-Methoxypyrazin-2-yl)methanol. Another common, though sometimes more challenging, method is the direct formylation of 2-methoxypyrazine.
This guide will primarily focus on the oxidation pathway due to its reliability and the commercial availability of the starting alcohol[1][2]. We will address common pitfalls and optimization parameters to ensure high yield and purity.
Caption: General experimental workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue in pyrazine synthesis and can be attributed to several factors[3]. A systematic approach is key to diagnosis.
A1: Potential Causes & Solutions
-
Incomplete Reaction: The conversion of the starting alcohol to the aldehyde may be stalling.
-
Causality: The oxidizing agent may be old, of low quality, or used in insufficient stoichiometric excess. Activated manganese dioxide (MnO₂), a common choice, is a heterogeneous reagent whose activity can vary significantly between batches.
-
Solution:
-
Verify Reagent Activity: Use a fresh, high-quality batch of your chosen oxidant. If using MnO₂, ensure it is "activated" and has been stored under anhydrous conditions.
-
Increase Stoichiometry: For heterogeneous oxidants like MnO₂, a large excess (5-15 equivalents) is often required to drive the reaction to completion.
-
Optimize Reaction Time & Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Pyrazine reactions can be sensitive to heat; prolonged reaction times at elevated temperatures can lead to degradation[3]. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C) while monitoring for byproduct formation.
-
-
-
Product Degradation: The target aldehyde can be sensitive to the reaction or workup conditions.
-
Causality: Overly acidic or basic conditions during the aqueous workup can degrade the pyrazine ring or the aldehyde functional group. The aldehyde itself can be susceptible to over-oxidation to the corresponding carboxylic acid if a harsh oxidant is used.
-
Solution:
-
Choose a Mild Oxidant: Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are generally milder and less likely to cause over-oxidation compared to stronger agents like potassium permanganate.
-
Neutral Workup: Ensure your workup protocol avoids strong acids or bases. A simple quench with water, followed by extraction and washing with a saturated sodium bicarbonate solution and brine, is typically sufficient.
-
-
-
Purification Losses: Significant material can be lost during column chromatography.
-
Causality: this compound is a relatively polar compound. It can streak or adhere irreversibly to silica gel if the wrong eluent system is used.
-
Solution:
-
Optimize Chromatography: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40%). Adding a small amount of triethylamine (~0.1%) to the eluent can help prevent streaking by neutralizing acidic sites on the silica gel.
-
Consider Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) can be a highly effective alternative to chromatography for achieving high purity.
-
-
Caption: Troubleshooting decision tree for diagnosing low reaction yields.
Q2: I'm observing a major impurity that is difficult to separate from my product. What could it be?
A2: Common Impurities & Prevention
-
Unreacted Starting Material: The most common impurity is the starting alcohol, (5-Methoxypyrazin-2-yl)methanol.
-
Causality: As discussed in Q1, this points to an incomplete reaction due to insufficient or inactive oxidant.
-
Prevention: Drive the reaction to completion by using a larger excess of a highly active oxidant and allowing sufficient reaction time. Monitor carefully by TLC to ensure all starting material is consumed.
-
-
Over-Oxidized Product: The formation of 5-methoxypyrazine-2-carboxylic acid is possible.
-
Causality: This occurs when using overly harsh or non-selective oxidizing agents, or if the reaction is exposed to air and light for extended periods.
-
Prevention: Use milder, aldehyde-selective oxidants. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Removal: The carboxylic acid impurity is acidic and can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution during the workup.
-
-
Solvent Adducts or Dimers:
-
Causality: In some cases, reactive intermediates can form adducts with the solvent or undergo self-condensation, especially under harsh conditions[4].
-
Prevention: Choose a relatively inert solvent for the reaction, such as dichloromethane (DCM), chloroform, or acetone. Avoid reactive solvents like alcohols unless they are part of the reaction mechanism.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for oxidizing (5-Methoxypyrazin-2-yl)methanol?
A: For laboratory-scale synthesis, oxidation with activated manganese dioxide (MnO₂) in dichloromethane (DCM) is often the most reliable and cost-effective method. While it requires a large stoichiometric excess and can have variable reaction times, it is highly selective for the conversion of benzylic-type alcohols to aldehydes and the workup is straightforward (simple filtration). For smaller scales where cost is less of a concern, Dess-Martin periodinane (DMP) offers faster reaction times, milder conditions, and a more predictable stoichiometry.
| Oxidizing Agent | Typical Equivalents | Solvent | Temperature | Pros | Cons |
| Activated MnO₂ | 5 - 15 | DCM, CHCl₃ | Room Temp | High selectivity, easy workup, low cost | Heterogeneous, requires large excess, variable activity |
| Dess-Martin (DMP) | 1.1 - 1.5 | DCM | Room Temp | Fast, mild, reliable, homogeneous | Expensive, requires careful handling |
| PCC | 1.5 - 2.0 | DCM | Room Temp | Effective, relatively inexpensive | Carcinogenic, acidic nature, difficult workup |
| Swern Oxidation | 1.5 - 2.0 | DCM | -78 °C | High yield, mild conditions | Requires cryogenic temps, unpleasant odor |
Q: How does the methoxy group affect the reactivity of the pyrazine ring?
A: The methoxy group (-OCH₃) is an electron-donating group. It increases the electron density of the pyrazine ring through resonance, making the ring more susceptible to electrophilic attack. However, for the oxidation of the hydroxymethyl group at the 2-position, its primary influence is electronic stabilization of the adjacent reaction center. It does not typically interfere with the oxidation itself but is a key feature for the molecule's biological activity and further derivatization[5][6].
Q: What are the critical safety precautions for this synthesis?
A:
-
Handling Oxidants: Many oxidizing agents (especially PCC and DMP) are toxic and should be handled exclusively in a certified chemical fume hood. Avoid inhalation of dust and skin contact.
-
Solvent Safety: Dichloromethane (DCM) and chloroform are chlorinated solvents. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Some oxidation reactions can be exothermic. When quenching the reaction, add the quenching agent slowly and ensure the reaction vessel is cooled in an ice bath if necessary.
Section 4: Experimental Protocol: Oxidation with Activated MnO₂
This protocol provides a detailed, self-validating methodology for the synthesis of this compound.
Objective: To synthesize this compound via the oxidation of (5-Methoxypyrazin-2-yl)methanol.
Materials:
-
(5-Methoxypyrazin-2-yl)methanol (1.0 eq)[1]
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite™ or silica gel for filtration
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Methoxypyrazin-2-yl)methanol (e.g., 1.0 g, 7.14 mmol). Dissolve the alcohol in anhydrous DCM (approx. 50 mL).
-
Addition of Oxidant: To the stirring solution, add activated MnO₂ (e.g., 6.2 g, 71.4 mmol, 10 eq) portion-wise at room temperature. The suspension will turn black.
-
Causality Note: Adding the solid oxidant in portions helps to control any initial exotherm and ensures good mixing.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress must be monitored by TLC (Eluent: 3:1 Hexanes/EtOAc). Take a small aliquot, filter it through a small plug of cotton, and spot it on a TLC plate. The starting material (alcohol) should have a lower Rf than the product (aldehyde). The reaction is complete when the starting material spot is no longer visible (typically 12-24 hours).
-
Workup & Filtration: Upon completion, prepare a short plug of Celite™ or silica gel in a sintered glass funnel. Filter the reaction mixture through the plug to remove the MnO₂ solids.
-
Expert Tip: Rinse the reaction flask and the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all the product is collected. The manganese solids can adsorb a significant amount of product.
-
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product, which is often a pale yellow solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Eluent: Start with 10% EtOAc in Hexanes and gradually increase the polarity to 30-40% EtOAc in Hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a white to pale yellow solid. Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
References
- 1. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]
- 2. (5-Methoxypyrazin-2-yl)Methanol | 72788-88-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 5-Methoxypyrazine-2-carbaldehyde under reaction conditions
Welcome to the technical support guide for 5-Methoxypyrazine-2-carbaldehyde (CAS 32205-72-4). This document is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this versatile heterocyclic aldehyde. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
The structure of this compound, featuring an electron-deficient pyrazine ring and a reactive aldehyde group, makes it a valuable synthon. However, this same electronic arrangement renders the molecule susceptible to degradation under various common reaction conditions. This guide explains the causality behind these stability issues and offers validated protocols to mitigate them.
Troubleshooting Guide: Reaction Failures & Optimization
This section addresses specific issues you may encounter during synthesis.
Q1: My reaction is showing low or no yield of the desired product. What are the primary causes?
Low conversion is the most common issue and typically stems from the degradation of the starting aldehyde or deactivation of its carbonyl group.
-
Cause 1: Aldehyde Degradation via Cannizzaro Reaction. Under strongly basic conditions (e.g., high concentrations of NaOH, KOH, or alkoxides), aldehydes lacking α-hydrogens, such as this compound, can undergo disproportionation. One molecule is oxidized to a carboxylic acid (5-Methoxypyrazine-2-carboxylic acid), and another is reduced to an alcohol ( (5-methoxypyrazin-2-yl)methanol). This is a frequent issue in base-catalyzed condensation reactions if the conditions are too harsh.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch to a weaker, non-nucleophilic organic base (e.g., DBU, DIPEA) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Control Stoichiometry: Use the base in catalytic amounts whenever possible. If stoichiometric amounts are required, consider slow addition at low temperatures.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to suppress the Cannizzaro pathway, which typically has a higher activation energy than the desired reaction.
-
-
Cause 2: Competing Side Reactions with Amines. When reacting with primary or secondary amines (e.g., in reductive aminations or Pictet-Spengler reactions), the initial imine or enamine formation can be reversible and may lead to complex side products or polymerization if not promptly consumed in the subsequent step.[1]
-
Troubleshooting Steps:
-
Control pH: Maintain a slightly acidic pH (4-6) to facilitate imine formation while minimizing amine-catalyzed side reactions.
-
In-Situ Consumption: For reductive aminations, ensure the reducing agent (e.g., NaBH(OAc)₃) is present to immediately convert the intermediate iminium ion to the final amine product.
-
-
Cause 3: Oxidation of the Aldehyde. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when reactions are run open to the air for extended periods, at elevated temperatures, or in the presence of certain metal catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.[2]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or using a freeze-pump-thaw cycle.
-
Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I improve selectivity?
The formation of multiple products often points to a lack of control over reaction conditions or the inherent reactivity of the pyrazine ring.
-
Cause 1: Ring Reactivity. The electron-deficient pyrazine ring can be susceptible to nucleophilic attack, especially if there are strong nucleophiles present and the reaction temperature is high.
-
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating. If a reaction is sluggish at room temperature, increase the temperature incrementally while monitoring for byproduct formation via TLC.[3]
-
Protecting Groups: In multi-step syntheses, consider if other functional groups on your reaction partner could be interfering.
-
-
Cause 2: Issues in Knoevenagel Condensation. When reacting with active methylene compounds, the electron-donating methoxy group can slightly reduce the electrophilicity of the aldehyde, potentially slowing the reaction and allowing side reactions to occur.[3]
-
Troubleshooting Steps:
-
Activate the Aldehyde: Consider using a Lewis acid co-catalyst (e.g., TiCl₄, ZnCl₂) to coordinate to the carbonyl oxygen, increasing its electrophilicity.
-
Optimize Catalyst: Ensure your base catalyst (e.g., piperidine, ammonium acetate) is fresh and active. Sometimes, switching to a different catalyst system is necessary.[3]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common reaction failures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Proper storage is critical to prevent degradation before use. The compound should be stored at -20°C in a tightly sealed container, away from moisture and light.[4] For long-term storage, keeping it under an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[2]
Q2: The compound has a yellowish or brownish tint. Is it still usable?
A pale yellow color is common. However, a significant darkening to brown suggests potential decomposition or polymerization. It is highly recommended to check the purity by NMR or LC-MS. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary before use.
Q3: What solvents are best for reactions involving this aldehyde?
Choose dry, aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Toluene are generally good choices. Avoid protic solvents like methanol or ethanol in base-catalyzed reactions, as they can participate in the Cannizzaro reaction or other side reactions. Always use anhydrous solvents to prevent hydration of the aldehyde.
Q4: I am having trouble purifying my product. The compound streaks badly on my silica gel column. What can I do?
This is a common issue with nitrogen-containing heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface.[5]
-
Solution 1: Deactivate the Silica. Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a non-polar amine, like triethylamine (~0.5-1% v/v). This neutralizes the acidic sites and significantly improves chromatography.
-
Solution 2: Switch the Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).
-
Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent alternative. A mixed-solvent system, like ethyl acetate/hexane or ethanol/water, may be required to achieve the ideal solubility profile.[5]
Key Stability & Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage | -20°C, sealed, under inert gas (Ar/N₂), away from moisture.[2][4] | Prevents oxidation, hydrolysis, and thermal degradation. |
| Incompatible Reagents | Strong bases (NaOH, KOH), strong oxidizing agents, prolonged exposure to air. | Risk of Cannizzaro reaction and oxidation to carboxylic acid. |
| Recommended Solvents | Anhydrous THF, Dioxane, DCM, Toluene. | Aprotic nature prevents unwanted side reactions with the aldehyde. |
| pH Control | Crucial in reactions with amines; maintain slightly acidic conditions (pH 4-6). | Promotes imine formation while minimizing base-catalyzed decomposition. |
| Atmosphere | Always work under an inert atmosphere (Ar/N₂). | Minimizes air oxidation of the sensitive aldehyde group. |
Validated Protocol: Knoevenagel Condensation
This protocol provides a robust method for a Knoevenagel condensation with diethyl malonate, incorporating best practices to maintain the stability of this compound.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
Use anhydrous toluene as the solvent.
-
Ensure this compound is of high purity.
-
Use fresh piperidine and glacial acetic acid as catalysts.
2. Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 40 mL).
-
Add diethyl malonate (1.1 eq).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
3. Reaction Execution:
-
Heat the mixture to reflux. The toluene/water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The starting aldehyde should be consumed over 2-4 hours.
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
4. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.
Potential Degradation Pathway: Cannizzaro Reaction
Caption: Disproportionation of the aldehyde under harsh basic conditions.
References
preventing side reactions in the synthesis of 5-Methoxypyrazine-2-carbaldehyde analogues
Welcome to the technical support center for the synthesis of 5-methoxypyrazine-2-carbaldehyde and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and prevent undesirable side reactions in your synthetic routes.
I. Troubleshooting Guide: Preventing and Mitigating Side Reactions
The synthesis of substituted pyrazines, while versatile, can be prone to specific side reactions that can significantly impact yield and purity. This section addresses the most common issues encountered during the synthesis of this compound analogues and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Formylated Product
A primary challenge in the formylation of methoxypyrazines is the inherent electron-deficient nature of the pyrazine ring, which can make it less reactive towards electrophilic substitution.
Question: I am attempting a Vilsmeier-Haack formylation of a methoxypyrazine derivative, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low yields in Vilsmeier-Haack reactions on pyrazine substrates often stem from insufficient activation of the aromatic ring or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Ring Activation: The methoxy group is an electron-donating group (EDG) that activates the pyrazine ring towards electrophilic attack. However, its activating effect might not be sufficient, especially if electron-withdrawing groups are also present on the ring.
-
Solution: If possible, consider starting with a pyrazine substrate that has additional or stronger EDGs, such as an amino group.
-
-
Suboptimal Reaction Temperature: The activation energy for the electrophilic attack by the Vilsmeier reagent might be too high at lower temperatures.[2]
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A stepwise increase from 60°C to 80°C, and then to 100°C, can help identify the optimal temperature without promoting decomposition.[2]
-
-
Inadequate Amount of Vilsmeier Reagent: The concentration of the electrophile is a critical factor.
-
Solution: Increase the equivalents of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It has been shown that increasing the equivalents of POCl₃ can significantly improve yields in the formylation of other heterocyclic systems.[3]
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF to minimize moisture contamination.[2]
-
-
Insufficient Reaction Time: Some formylation reactions on less reactive heterocycles can be slow.
-
Solution: Extend the reaction time and monitor the consumption of the starting material by TLC over a longer period, such as 12-24 hours, at the optimized temperature.[2]
-
Issue 2: Formation of Multiple Products and Isomeric Impurities
The regioselectivity of reactions on substituted pyrazines can be a significant hurdle, leading to the formation of a mixture of isomers that are often difficult to separate.
Question: My reaction is producing the desired this compound analogue, but I am also getting a significant amount of another isomer. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of pyrazines often depends on the directing effects of the substituents and the choice of reaction conditions.
-
Understanding Directing Effects: The methoxy group is an ortho-, para-director. In 5-methoxypyrazine, the positions ortho (C3 and C5) and para (C2) to the methoxy group are activated. However, steric hindrance and the electronic nature of the pyrazine nitrogens also play a crucial role.
-
Directed Ortho-Metalation (DoM): For highly regioselective functionalization, a directed ortho-metalation strategy is often superior to electrophilic aromatic substitution.
-
Protocol: Using a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the position ortho to the directing group. The resulting lithiated intermediate can then be trapped with an appropriate electrophile (e.g., DMF for formylation).
-
Causality: The methoxy group can coordinate with the lithium base, directing the deprotonation to the adjacent C6 position. This pre-complexation is key to achieving high regioselectivity.
-
Issue 3: Product Degradation and Formation of Tars
Pyrazine derivatives can be sensitive to the harsh conditions sometimes employed in synthetic transformations, leading to decomposition and the formation of intractable tars.[1]
Question: During the work-up of my reaction, I am noticing significant product loss and the formation of a dark, tarry substance. What is causing this and how can I prevent it?
Answer: Product degradation is often a result of overly acidic or basic conditions during the work-up, or exposure to high temperatures for extended periods.
-
Milder Work-up Procedures:
-
Solution: Avoid using strong acids or bases for neutralization if your product is sensitive. A careful quench with a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate is often preferable.[4] Pouring the reaction mixture onto crushed ice with vigorous stirring can also help to dissipate heat and prevent localized "hot spots" that can lead to decomposition.[4]
-
-
Temperature Control:
-
Solution: Maintain a low temperature throughout the work-up and purification process. Use cold solvents for extractions and perform chromatographic separations at room temperature or below if necessary.
-
-
Oxidative Degradation: Some pyrazine derivatives can be susceptible to air oxidation.
-
Solution: If you suspect oxidative degradation, perform the work-up and purification under an inert atmosphere. Degassing solvents prior to use can also be beneficial.
-
Issue 4: Difficult Purification of the Final Product
The presence of closely related isomers, unreacted starting materials, and byproducts can make the purification of this compound analogues challenging.
Question: I am having trouble separating my desired product from impurities using standard column chromatography. Are there alternative purification techniques I can try?
Answer: When standard silica gel chromatography is insufficient, a combination of techniques may be necessary.
-
Alternative Chromatographic Methods:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18-bonded silica column can provide a different selectivity and may effectively separate isomers that are difficult to resolve on normal-phase silica.[5]
-
Preparative TLC or HPLC: For small-scale purifications or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be very effective.
-
-
Recrystallization: For solid products, recrystallization is a powerful purification technique.
-
Protocol: The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A mixture of solvents, such as ethanol/water, can sometimes provide the desired solubility profile.[4]
-
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective method for purification.[5]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of syntheses involving this compound and its analogues.
Q1: What are the most common synthetic routes to this compound and its analogues?
A1: The two most prevalent methods are the Vilsmeier-Haack formylation and directed ortho-metalation followed by quenching with an electrophile. The choice between these methods often depends on the desired regioselectivity and the nature of the substituents on the pyrazine ring. The Vilsmeier-Haack reaction is a direct formylation method using a Vilsmeier reagent, typically generated from DMF and POCl₃.[3][4] Directed ortho-metalation offers a more regioselective approach by utilizing a directing group (like the methoxy group) to guide deprotonation to a specific position.[6]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[7] It allows you to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and the relative amounts of products and byproducts.
Q3: What are the key safety precautions I should take when working with reagents like POCl₃ and organolithiums?
A3: Both phosphorus oxychloride (POCl₃) and organolithium reagents are highly reactive and require careful handling.
-
POCl₃: is corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Organolithium Reagents: are pyrophoric and will ignite on contact with air. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.
Q4: Can I use other formylating agents besides the Vilsmeier reagent?
A4: While the Vilsmeier-Haack reaction is a common choice, other formylation methods can be employed. For example, after a directed ortho-metalation, quenching the lithiated pyrazine with N,N-dimethylformamide (DMF) will introduce a formyl group. This two-step approach often provides better regiocontrol.
Q5: What analytical techniques are most suitable for characterizing the final product?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization of your this compound analogue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl group of the aldehyde.
III. Visualizing Workflows and Mechanisms
To further aid in understanding the key processes discussed, the following diagrams illustrate a typical troubleshooting workflow and the mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Pyrazine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Methoxypyrazine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Methoxypyrazine-2-carbaldehyde (CAS 32205-72-4). This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
The most common and industrially viable route to this aldehyde is the selective oxidation of its corresponding precursor, (5-Methoxypyrazin-2-yl)methanol. This guide will focus on the challenges associated with this specific transformation, particularly when using heterogeneous oxidants like manganese dioxide (MnO₂), which is favored for its selectivity and mild reaction conditions.[1][2][3]
Troubleshooting Guide: From Lab to Plant
This section addresses specific, practical problems that frequently arise during the scale-up of the oxidation reaction.
Q1: My reaction yield has dropped significantly, or the reaction has stalled on a larger scale. What's going wrong?
Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations. A reaction that works perfectly in a 1 L round-bottom flask can behave very differently in a 100 L reactor.
-
Causality—Mixing and Mass Transfer: The oxidation of (5-Methoxypyrazin-2-yl)methanol with MnO₂ is a heterogeneous reaction, meaning it occurs on the surface of the solid MnO₂ particles.[4]
-
On a small scale: Efficient magnetic or overhead stirring ensures all starting material molecules have frequent access to the oxidant's surface.
-
On a large scale: Inefficient mixing in a large reactor can create "dead zones" where the heavy MnO₂ powder settles. This starves the reaction of its oxidant, causing it to slow down or stall. The surface-area-to-volume ratio decreases dramatically upon scale-up, making efficient mixing even more critical.
-
-
Troubleshooting & Protocol Validation:
-
Optimize Agitation: Ensure the reactor's impeller design (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) are sufficient to maintain a uniform slurry. There should be no visible settling of the MnO₂.
-
Check Reagent Quality: The activity of MnO₂ can be highly variable and is dependent on its method of preparation and activation.[2][4] Water produced during the reaction can also deactivate the MnO₂ surface.[5] Using freshly activated MnO₂ (by heating overnight at >120 °C) or adding activated molecular sieves can help drive the reaction to completion.[5]
-
Monitor the Reaction: Do not rely solely on time. Use in-process controls (IPC) like TLC, GC, or HPLC to track the disappearance of the starting alcohol. If the reaction stalls, adding a fresh portion of activated MnO₂ may restart it.
-
Q2: I'm observing a significant new impurity in my scaled-up batch that I didn't see on the lab scale. How do I identify and prevent it?
Answer: The most likely impurity is 5-Methoxypyrazine-2-carboxylic acid, resulting from the over-oxidation of your target aldehyde. Aldehydes are notoriously susceptible to further oxidation.
-
Causality—Over-oxidation and Hot Spots:
-
Excess Oxidant: While a large excess of MnO₂ is often used to ensure full conversion, too much can promote the secondary oxidation to the carboxylic acid.[4]
-
Thermal Control: Inefficient heat dissipation in large reactors can lead to localized hot spots. These elevated temperatures can significantly accelerate the rate of over-oxidation, even if the bulk temperature reading appears normal.
-
-
Troubleshooting & Protocol Validation:
-
Identify the Impurity: Obtain a reference standard for 5-Methoxypyrazine-2-carboxylic acid to confirm its presence via co-injection on GC/HPLC.
-
Stoichiometry Control: Carefully control the equivalents of MnO₂ used. While an excess is necessary, start with a smaller excess (e.g., 5-10 equivalents) and add more only if required based on IPCs.[1]
-
Strict Temperature Monitoring: Ensure the reactor has adequate cooling capacity and that temperature probes are placed correctly to reflect the internal temperature accurately.
-
Immediate Work-up: Once IPCs show complete consumption of the starting alcohol, proceed with the work-up immediately. Do not allow the reaction to stir for extended periods, as this increases the risk of side reactions.
-
Q3: The filtration of the MnO₂ sludge is taking forever on a large scale. How can I speed up the isolation of my product?
Answer: The fine, dense particles of manganese oxides are notorious for clogging filter media. This is a physical, not chemical, problem that worsens with scale.
-
Causality—Filter Blinding: The microscopic particles of MnO₂ form a dense, impermeable cake on the filter surface, preventing the solvent from passing through.
-
Troubleshooting & Protocol Validation:
-
Use a Filter Aid: Before filtration, add a pad of an inert filter aid like Celite® (diatomaceous earth) to the filter. You can also add Celite® directly to the reaction slurry and stir for 15-30 minutes before filtering. The porous structure of the Celite® prevents the MnO₂ particles from forming a compact layer, maintaining flow.
-
Dilution: While it increases solvent volume, diluting the slurry with more reaction solvent before filtration can sometimes improve flow rates.
-
Thorough Washing: Product can remain adsorbed onto the surface of the manganese solids.[5] Wash the filter cake thoroughly with a polar solvent like ethyl acetate or acetone to ensure complete product recovery.[5]
-
Equipment Choice: For multi-kilogram scales, consider using equipment designed for solid-liquid separation, such as a Nutsche filter-dryer or a filter press.
-
Q4: Column chromatography is not a viable purification method for my 10 kg batch. What are my options?
Answer: At scale, chromatography is generally avoided due to high cost, solvent consumption, and time. Crystallization or a chemical work-up are the preferred industrial methods.
-
Option 1: Recrystallization/Crystallization: This is the most cost-effective method if the product is a solid.
-
Protocol: Perform a solvent screen at the lab scale. Find a single solvent that dissolves the crude product when hot but allows it to crash out upon cooling, or an anti-solvent system (where the product is soluble in solvent A but insoluble in solvent B). On a large scale, control the cooling rate carefully to promote the growth of large, pure crystals.
-
-
Option 2: Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[6][7][8]
-
Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt (the bisulfite adduct). Neutral organic impurities can be washed away with an immiscible organic solvent. The adduct is then reverted back to the pure aldehyde by adding a base (like NaOH), allowing it to be extracted back into a fresh organic layer.[7]
-
Benefit: This technique is highly scalable and separates the aldehyde based on chemical reactivity, making it very effective for removing closely related, non-aldehyde impurities.[6]
-
| Problem Summary | Probable Cause(s) | Recommended Solutions |
| Low/Stalled Yield | Inefficient mixing; Deactivated oxidant | Improve agitation; Use freshly activated MnO₂; Add molecular sieves[5] |
| Over-oxidation Impurity | Local hot spots; Excessive oxidant; Prolonged reaction time | Enhance cooling; Control oxidant stoichiometry; Immediate work-up upon completion |
| Slow Filtration | Filter media blinding by fine MnO₂ particles | Use a filter aid (e.g., Celite®); Wash filter cake thoroughly with a polar solvent[5] |
| Purification Challenge | Chromatography is not scalable | Develop a crystallization/recrystallization procedure; Use bisulfite adduct formation for purification[7][8] |
| Product Degradation | Air oxidation to carboxylic acid | Store under inert gas (N₂/Ar); Use amber, sealed containers; Store at low temperatures (-20°C)[9] |
Proactive Planning: FAQs for Scale-Up
Q1: What is the recommended scalable workflow for this synthesis?
Answer: The most robust workflow involves the oxidation of (5-Methoxypyrazin-2-yl)methanol with activated manganese dioxide in a suitable solvent, followed by a well-planned work-up and non-chromatographic purification.
Caption: Recommended workflow for scalable synthesis.
Q2: What are the key safety considerations for this process?
Answer:
-
Dust Inhalation: Manganese dioxide is a fine powder. When charging the reactor, appropriate personal protective equipment (PPE), including respiratory protection, must be used to prevent inhalation.
-
Solvent Handling: The use of large quantities of organic solvents like dichloromethane or toluene requires a well-ventilated area, grounding of equipment to prevent static discharge, and adherence to all fire safety protocols.
-
Exotherm Management: While MnO₂ oxidations are generally not violently exothermic, the potential for a runaway reaction exists if cooling fails on a large scale. The reaction should be monitored carefully, and an adequate cooling system must be in place.
Q3: My final product is degrading over time. How should it be stored?
Answer: Aromatic aldehydes are prone to slow oxidation by air, converting them into the corresponding carboxylic acids.[10] Light can also promote degradation. For long-term stability:
-
Storage Conditions: The product should be stored in a tightly sealed, amber glass container to protect from light.[9]
-
Inert Atmosphere: The headspace of the container should be flushed with an inert gas like nitrogen or argon to displace oxygen.
-
Temperature: Store in a cold, dark place, ideally in a freezer at -20°C.[9]
Caption: Key reaction and side-reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanotrun.com [nanotrun.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Managing Impurities in 5-Methoxypyrazine-2-carbaldehyde
Welcome to the technical support center for 5-Methoxypyrazine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical starting material. The purity of pyrazine derivatives is paramount in drug development, as impurities can significantly affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, manage, and eliminate common impurities encountered during your work with this compound (CAS No: 32205-72-4).
Part 1: Understanding the Starting Material & Its Common Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its aldehyde functional group is highly reactive, making it versatile for constructing more complex molecules. However, this reactivity also makes it susceptible to degradation and side reactions, leading to the formation of impurities. Commercial lots are typically available at ≥95% or ≥97% purity.[3][4]
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the most common process-related and degradation impurities found in this compound?
A1: Based on the reactivity of the aldehyde and methoxy functional groups, the most anticipated impurities are the corresponding carboxylic acid and the demethylated phenol.
-
5-Methoxypyrazine-2-carboxylic acid: This is the most common impurity, arising from the air oxidation of the aldehyde group.[5] This process can be accelerated by exposure to light, elevated temperatures, or trace metal catalysts.
-
5-Hydroxypyrazine-2-carbaldehyde: Formed via the demethylation of the methoxy group. This can occur under acidic or basic conditions, particularly at elevated temperatures during a reaction workup.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Polymeric Materials: Aldehydes can undergo self-condensation or polymerization, especially under harsh conditions or during prolonged storage.
Q2: How do these impurities impact downstream reactions?
A2: The impact can be significant. The carboxylic acid impurity can alter the pH of a reaction, neutralize basic reagents, and lead to unwanted salt formation. The hydroxyl impurity introduces a new reactive site that can compete in subsequent transformations, leading to a complex mixture of byproducts.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Source | Chromatographic Behavior (Reverse Phase) |
| This compound | COC1=NC=C(N=C1)C=O | 138.12 | - | Main Component |
| 5-Methoxypyrazine-2-carboxylic acid | COC1=NC=C(N=C1)C(=O)O | 154.12 | Oxidation | More polar; shorter retention time |
| 5-Hydroxypyrazine-2-carbaldehyde | O=CC1=NC=C(O)N=C1 | 124.09 | Demethylation | More polar; shorter retention time |
Part 2: Troubleshooting & Purification Strategies
Effective purification is crucial for obtaining reliable and reproducible experimental results. The choice of method depends on the nature and quantity of the impurities present.
Diagram 1: General Purification Workflow
Caption: A standard workflow for purifying this compound.
Troubleshooting Guide
Scenario 1: My HPLC/TLC analysis shows a more polar impurity.
-
Likely Cause: This is almost certainly 5-methoxypyrazine-2-carboxylic acid from oxidation.
-
Solution 1: Aqueous Wash. Before column chromatography, dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Solution 2: Column Chromatography. If the acid is the only major impurity, it will typically have a lower Rf value on a silica gel TLC plate and elute much later than the desired aldehyde.[5]
Scenario 2: My aldehyde is decomposing on the silica gel column.
-
Likely Cause: Silica gel is weakly acidic and can catalyze the decomposition of sensitive aldehydes.[6] You may observe streaking on the TLC plate or low recovery from the column.
-
Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.[6]
-
Solution 2: Switch the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Avoid Protic/Alcohol Solvents. Avoid using alcohols (like methanol or ethanol) as co-solvents in your eluent, as they can form acetals or hemiacetals with the aldehyde on the acidic silica surface.[6]
Scenario 3: My product is an oil and will not crystallize.
-
Likely Cause: The presence of impurities is disrupting the crystal lattice formation. The material may also have a low melting point.
-
Solution 1: High-Purity is Key. First, ensure the material is of high purity (>98%) via chromatography. Even small amounts of impurities can inhibit crystallization.
-
Solution 2: Recrystallization Solvent Screening. The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at cool temperatures.[7] For pyrazine derivatives, screen solvents like hexane/ethyl acetate mixtures, isopropanol, or toluene.
-
Solution 3: Seeding. If you have a small amount of pure, solid material, add a single seed crystal to a cold, supersaturated solution of your product to initiate crystallization.
Diagram 2: Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting common purification issues.
Part 3: Validated Analytical & Purification Protocols
Accurate assessment of purity requires robust analytical methods.[1] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[1]
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol is adapted from standard methods for analyzing pyrazine derivatives.[1][8]
-
Instrumentation: HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm and 310 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks.
Protocol 2: Bench-Scale Purification by Column Chromatography
This protocol is a general method for purifying gram-scale quantities of the aldehyde from less-polar impurities.[5][9]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v).
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane/EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the concentrated sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the eluent (e.g., move from 90:10 to 70:30 Hexane/EtOAc) to elute the desired product.
-
-
Fraction Pooling: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 5-Methoxypyrazine-2-carbaldehyde
Introduction: 5-Methoxypyrazine-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science. Its pyrazine core is a key pharmacophore in numerous developmental drug candidates.[1] The reactivity of its aldehyde and methoxy functional groups makes it a versatile precursor for constructing complex molecular architectures. However, this reactivity also presents a challenge; the purity of the starting material is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised biological activity in downstream applications.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of lab-synthesized this compound. We will move beyond simple protocol recitation to explain the causal-driven logic behind our multi-technique approach, ensuring a self-validating system for quality control. We will compare our synthesized batch to a hypothetical high-purity commercial standard, providing the rigorous data necessary for researchers in drug development.
Part 1: Synthesis and Potential Impurity Profile
A common and reliable method for synthesizing this compound is the selective oxidation of 2-methyl-5-methoxypyrazine. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, a common and often difficult-to-remove impurity. Selenium dioxide (SeO₂) is a preferred reagent for this transformation due to its high selectivity for the oxidation of activated methyl groups to aldehydes.
Key Experimental Rationale:
-
Oxidant: SeO₂ is chosen over stronger oxidants like KMnO₄ or CrO₃ to minimize the formation of 5-methoxypyrazine-2-carboxylic acid.
-
Solvent: A high-boiling, non-protic solvent such as 1,4-dioxane is used to ensure the reaction can be heated to the required temperature for activation of SeO₂ while preventing unwanted side reactions.
-
Work-up: The post-reaction work-up is designed to remove selenium by-products and unreacted starting materials, typically involving filtration and column chromatography.
Common Potential Impurities:
-
Unreacted Starting Material: 2-methyl-5-methoxypyrazine.
-
Over-oxidation Product: 5-methoxypyrazine-2-carboxylic acid.
-
Solvent Residues: e.g., 1,4-dioxane.
-
By-products: Arising from minor, non-selective reactions.
Caption: Synthetic workflow and common impurity sources.
Part 2: A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal strengths of multiple methods. Our approach combines chromatography for separation and quantification (HPLC, GC-MS) with spectroscopy for structural verification (NMR). This ensures that what we quantify is indeed the correct molecule and that co-eluting impurities are not missed.
Caption: Orthogonal workflow for comprehensive purity analysis.
Part 3: Comparative Analysis: Protocols and Data
Here, we detail the specific methods used to analyze our synthesized batch ("SYNTH-001") against a certified commercial standard ("COMM-99+%", Purity ≥99%).
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A reversed-phase C18 column is ideal for separating the moderately polar this compound from more polar (e.g., carboxylic acid) or less polar (e.g., starting material) impurities.
Experimental Protocol: HPLC
-
System: Standard HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. The high acetonitrile content is necessary for a reasonable retention time of the analyte.[2]
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 280 nm (chosen based on the UV absorbance maximum of the pyrazine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of sample and dissolve in 10 mL of mobile phase to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Summary: HPLC Purity Assessment
| Compound | Retention Time (min) | Area % (COMM-99+%) | Area % (SYNTH-001) | Tentative Identification |
| 5-Methoxypyrazine-2-carboxylic acid | 2.85 | < 0.05% | 0.45% | Over-oxidation Product |
| This compound | 4.52 | 99.8% | 98.9% | Product |
| 2-methyl-5-methoxypyrazine | 6.13 | < 0.05% | 0.65% | Starting Material |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities.[3][4] It provides both chromatographic separation (based on boiling point and polarity) and mass spectral data, which acts as a molecular fingerprint for identification.
Experimental Protocol: GC-MS
-
System: GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. This is a versatile, general-purpose column suitable for a wide range of aromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector: Split mode (50:1), 250°C.
-
MS Detector: Scan range 40-400 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Data Summary: GC-MS Impurity Identification
| RT (min) | Major MS Fragments (m/z) | Library Match | Identification |
| 5.88 | 123, 95, 67 | 2-methyl-5-methoxypyrazine | Unreacted Starting Material |
| 7.54 | 138, 109, 81, 53 | This compound | Product |
| 4.21 | 88, 45 | 1,4-Dioxane | Residual Solvent |
Note: The non-volatile carboxylic acid impurity is not detected by this GC-MS method.
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the definitive tool for structural elucidation.[6] For purity analysis, it confirms the identity of the main component and can detect impurities containing protons, especially those with unique chemical shifts, such as residual solvents or structurally related compounds.[7][8]
Experimental Protocol: ¹H NMR
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve ~10 mg of sample in 0.7 mL of CDCl₃.
-
Analysis: Acquire a standard proton spectrum with 16 scans.
¹H NMR Spectral Data Comparison
| Proton Assignment | Expected δ (ppm) | COMM-99+% δ (ppm) | SYNTH-001 δ (ppm) | Comments on SYNTH-001 |
| Aldehyde (-CHO) | 9.85 (s, 1H) | 9.85 | 9.85 | Clean singlet, correct integration. |
| Pyrazine-H | 8.65 (s, 1H) | 8.65 | 8.65 | Clean singlet, correct integration. |
| Pyrazine-H | 8.20 (s, 1H) | 8.20 | 8.20 | Clean singlet, correct integration. |
| Methoxy (-OCH₃) | 4.05 (s, 3H) | 4.05 | 4.05 | Clean singlet, correct integration. |
| Impurity (-CH₃) | - | - | 2.55 (s, ~0.02H) | Corresponds to methyl group of unreacted starting material. |
| Impurity (Dioxane) | - | - | 3.70 (s, ~0.01H) | Corresponds to residual 1,4-dioxane. |
Part 4: Synthesis of Findings and Comparative Discussion
The orthogonal data provides a clear and consistent purity profile for the synthesized batch SYNTH-001.
-
Purity: HPLC analysis, being the most suitable quantitative method for the main components, establishes the purity at 98.9% . This is slightly lower than the commercial standard (99.8%).
-
Impurity Identity:
-
The primary impurities are unreacted 2-methyl-5-methoxypyrazine (0.65%) and the over-oxidation product 5-methoxypyrazine-2-carboxylic acid (0.45%) .
-
GC-MS confirmed the presence of the starting material and also identified trace amounts of residual 1,4-dioxane from the synthesis.
-
¹H NMR corroborated these findings, showing small, characteristic peaks for both the starting material's methyl group and dioxane.
-
-
Method Comparison: The power of this multi-technique approach is evident. HPLC quantified the non-volatile acid, which was invisible to GC-MS. Conversely, GC-MS easily detected the volatile solvent residue, which might be obscured by other peaks in HPLC. NMR provided the ultimate structural confirmation, ensuring the main peak in both chromatograms was indeed the target molecule.
For high-stakes applications like drug development, the 1.1% impurity level in SYNTH-001 may be unacceptable. The presence of a reactive starting material and an acidic impurity could interfere with subsequent synthetic steps. Further optimization of the reaction time or a more rigorous chromatographic purification would be required to elevate the purity to meet stringent research standards.
Part 5: Alternative Synthetic Routes and Their Purity Implications
While the SeO₂ oxidation is common, other routes exist, each with a unique potential impurity profile.
Caption: Comparison of synthetic routes and their trade-offs.
An alternative involves the halogenation of 2-methyl-5-methoxypyrazine followed by conversion to the aldehyde (e.g., via the Sommelet reaction or Kröhnke oxidation). While this avoids toxic selenium, it is a multi-step process that can introduce its own set of impurities, including halogenated intermediates and potential isomers if the initial halogenation is not perfectly regioselective. The choice of synthetic route is therefore a critical decision that directly impacts the required downstream analytical rigor.
Conclusion
The purity analysis of synthesized this compound demands a comprehensive strategy. Our comparative guide demonstrates that a combination of HPLC, GC-MS, and ¹H NMR provides a self-validating workflow that can confidently quantify purity and identify structurally-related and volatile impurities. The synthesized batch (SYNTH-001), while successfully produced, showed a purity of 98.9%, with identified impurities that would necessitate further purification for use in sensitive applications. This rigorous, evidence-based approach to purity analysis is fundamental to ensuring the integrity and reproducibility of chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 5-Methoxypyrazine-2-carbaldehyde and Other Pyrazine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrazine Aldehydes in Modern Chemistry
Pyrazine and its derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.[1] Their unique six-membered heteroaromatic structure, containing two nitrogen atoms in a 1,4-arrangement, imparts distinct electronic properties that are highly valuable in organic synthesis.[2] Pyrazine aldehydes, in particular, serve as versatile intermediates, with the aldehyde functional group providing a reactive handle for a multitude of chemical transformations. These compounds are integral to the synthesis of more complex molecules with a wide array of biological activities.[3]
This guide provides an in-depth comparative analysis of the reactivity of 5-methoxypyrazine-2-carbaldehyde against other substituted pyrazine aldehydes. We will explore how the electronic nature of substituents on the pyrazine ring influences the reactivity of the aldehyde moiety, supported by theoretical principles and detailed experimental protocols for quantitative comparison.
Understanding the Reactivity of Pyrazine Aldehydes: The Influence of Substituents
The reactivity of the aldehyde group in pyrazine-2-carbaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally makes the ring electron-deficient and the attached aldehyde group more reactive towards nucleophiles compared to benzaldehyde.[4]
The introduction of additional substituents at the 5-position of the pyrazine ring further modulates this reactivity. To illustrate this, we will compare this compound with two other analogues: the parent pyrazine-2-carbaldehyde and 5-chloropyrazine-2-carbaldehyde.
-
This compound (Electron-Donating Group): The methoxy group (-OCH₃) is a strong electron-donating group through resonance. This donation of electron density to the pyrazine ring reduces the electron-withdrawing effect of the ring on the aldehyde group. Consequently, the carbonyl carbon becomes less electrophilic, leading to a decrease in reactivity towards nucleophiles.
-
Pyrazine-2-carbaldehyde (Unsubstituted): This serves as our baseline for comparison. The reactivity is primarily dictated by the inherent electron-deficient nature of the pyrazine ring.
-
5-Chloropyrazine-2-carbaldehyde (Electron-Withdrawing Group): The chloro group (-Cl) is an electron-withdrawing group through induction. This further withdraws electron density from the pyrazine ring, enhancing its electron-deficient character.[5] As a result, the carbonyl carbon of the aldehyde becomes more electrophilic, leading to an increased reactivity towards nucleophiles.[6]
This trend in reactivity can be systematically investigated and quantified using various chemical reactions and analytical techniques.
Comparative Reactivity Analysis: Key Experimental Approaches
To objectively compare the reactivity of these pyrazine aldehydes, we can employ a series of well-established chemical reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes.[7] The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is highly sensitive to the electronic nature of the carbonyl compound.[8] Electron-poor aldehydes generally react faster and give higher yields than electron-rich aldehydes.[9][10]
Expected Reactivity Order (Wittig Reaction): 5-Chloropyrazine-2-carbaldehyde > Pyrazine-2-carbaldehyde > this compound
Table 1: Predicted Comparative Yields for the Wittig Reaction
| Pyrazine Aldehyde | Substituent Effect | Predicted Yield (%) |
| 5-Chloropyrazine-2-carbaldehyde | Strong Electron-Withdrawing | > 90 |
| Pyrazine-2-carbaldehyde | Neutral (Reference) | 75 - 85 |
| This compound | Strong Electron-Donating | 50 - 60 |
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound.[11][12] The reaction is typically base-catalyzed, and the initial step involves the nucleophilic attack of the carbanion on the aldehyde carbonyl. A more electrophilic aldehyde will react faster.[13]
Expected Reactivity Order (Knoevenagel Condensation): 5-Chloropyrazine-2-carbaldehyde > Pyrazine-2-carbaldehyde > this compound
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of oxidation can be correlated with the electron density at the aldehydic C-H bond. However, the overall reaction kinetics can be complex. Qualitative tests like Tollen's and Fehling's tests can provide a preliminary visual comparison of oxidation rates.[7][14]
-
Tollen's Test (Silver Mirror Test): Aldehydes are oxidized by Tollen's reagent, a solution of silver-ammonia complex, to a carboxylate, while the silver ions are reduced to metallic silver, forming a characteristic silver mirror. A faster rate of silver mirror formation indicates a more easily oxidized aldehyde.
-
Fehling's Test: Aldehydes are oxidized by Fehling's solution, a basic solution of copper(II) tartrate, to a carboxylate, and the Cu²⁺ ions are reduced to Cu⁺, which precipitates as red copper(I) oxide. The speed of the red precipitate formation can be used for a qualitative comparison.
For these oxidation reactions, the electron-donating methoxy group in this compound increases the electron density at the aldehyde group, making it more susceptible to oxidation compared to the electron-deficient 5-chloropyrazine-2-carbaldehyde.
Expected Reactivity Order (Oxidation): this compound > Pyrazine-2-carbaldehyde > 5-Chloropyrazine-2-carbaldehyde
Experimental Protocols
To facilitate your own comparative studies, we provide the following detailed experimental protocols.
Protocol 1: Comparative Wittig Reaction
This protocol outlines a procedure for comparing the yields of the Wittig reaction for the three pyrazine aldehydes.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Pyrazine-2-carbaldehyde
-
5-Chloropyrazine-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flame-dried flask, dissolve the respective pyrazine aldehyde (1 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain the corresponding vinyl pyrazine.
-
Determine the isolated yield for each reaction.
Diagram 1: Workflow for Comparative Wittig Reaction
Caption: Step-by-step workflow for the comparative Wittig reaction.
Protocol 2: Kinetic Analysis of Knoevenagel Condensation by UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of the reaction rates of the Knoevenagel condensation.[15]
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
This compound
-
Pyrazine-2-carbaldehyde
-
5-Chloropyrazine-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade)
Procedure:
-
Prepare stock solutions of each pyrazine aldehyde (e.g., 0.1 M in ethanol), malononitrile (e.g., 1 M in ethanol), and piperidine (e.g., 0.1 M in ethanol).
-
Determine the λ_max (wavelength of maximum absorbance) for each pyrazine aldehyde in ethanol.
-
For each kinetic run, equilibrate the UV cuvette containing a solution of the aldehyde and malononitrile in ethanol to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small, known volume of the piperidine catalyst solution to the cuvette, quickly mix, and immediately start recording the absorbance at the λ_max of the aldehyde over time.
-
Ensure pseudo-first-order conditions by using a large excess of malononitrile (at least 10-fold) compared to the aldehyde.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each of the three pyrazine aldehydes.
-
Compare the determined rate constants to quantify the differences in reactivity.
Diagram 2: Data Analysis for Knoevenagel Kinetics
Caption: Workflow for analyzing kinetic data from UV-Vis spectrophotometry.
Quantitative Structure-Activity Relationship: The Hammett Plot
To further quantify the electronic effects of the substituents on the reactivity of the pyrazine aldehydes, a Hammett plot can be constructed.[16] This involves plotting the logarithm of the relative reaction rates (log(k_X / k_H)) against the Hammett substituent constant (σ) for each substituent. The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents.[17]
A positive ρ value for reactions like the Wittig and Knoevenagel condensations would indicate that the reaction is accelerated by electron-withdrawing groups, as a negative charge is built up in the transition state.
Diagram 3: Conceptual Hammett Plot
Caption: A conceptual Hammett plot for a reaction accelerated by electron-withdrawing groups.
Conclusion
The reactivity of this compound is significantly influenced by the electron-donating nature of the methoxy group, which generally leads to a lower reactivity in nucleophilic addition and condensation reactions compared to unsubstituted pyrazine-2-carbaldehyde and its electron-withdrawn analogue, 5-chloropyrazine-2-carbaldehyde. Conversely, the increased electron density at the aldehyde group in this compound is expected to enhance its rate of oxidation.
The experimental protocols provided in this guide offer a framework for the systematic and quantitative comparison of these reactivities. By understanding these structure-reactivity relationships, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel pyrazine-based compounds with desired chemical and biological properties.
References
- 1. One moment, please... [irjmets.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diindenopyrazines: Electron‐Deficient Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. Hammett equation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Activity of 5-Alkoxypyrazine-2-Carbaldehyde Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2][3] This guide provides a detailed comparative analysis of the biological activity of 5-methoxypyrazine-2-carbaldehyde derivatives against established antimicrobial agents. We will delve into the experimental data, outline the methodologies for assessing antimicrobial efficacy, and explore the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active molecules.[4] Its presence in marketed drugs and natural products underscores its importance in medicinal chemistry.[3] The derivatization of the pyrazine core allows for the fine-tuning of its physicochemical properties and biological activities. Of particular interest are derivatives of pyrazine-2-carbaldehyde, which serve as versatile intermediates for the synthesis of a wide array of compounds, including Schiff bases, hydrazones, and thiosemicarbazones. These modifications can significantly enhance the antimicrobial potency of the parent molecule.[5][6][7]
Comparative Antimicrobial Activity: A Data-Driven Assessment
While specific data on this compound derivatives is emerging, a study on the closely related 5-methylpyrazine-2-carbohydrazide derivatives provides valuable insights into the potential antimicrobial efficacy of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these derivatives against a panel of Gram-positive and Gram-negative bacteria, compared to the standard antibiotic, Ofloxacin.[8]
Table 1: In Vitro Antibacterial Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives [8]
| Compound ID | Derivative Substituent | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. typhi (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| PM-8 | 2-Nitrobenzaldehyde | 125 | 125 | 250 | 250 |
| PM-9 | 3-Nitrobenzaldehyde | 125 | 125 | 250 | 250 |
| PM-10 | 4-Nitrobenzaldehyde | 125 | 125 | 250 | 250 |
| Ofloxacin (Standard) | - | <100 | <100 | <100 | <100 |
Note: The study used the agar cup plate method for initial screening and a tube dilution method for MIC determination. Lower MIC values indicate greater antimicrobial activity.
For a broader comparison with commonly used antibiotics, the following table presents typical MIC values for Ampicillin and Fluconazole against representative bacterial and fungal species, respectively.
Table 2: MIC Values of Standard Antimicrobial Agents
| Antimicrobial Agent | Microorganism | Typical MIC Range (µg/mL) |
| Ampicillin | Escherichia coli | 4[1] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1[1] |
| Fluconazole | Candida albicans | ≤2[9] |
From the available data, the 5-methylpyrazine-2-carbohydrazide derivatives with nitrobenzaldehyde substituents exhibit moderate antibacterial activity. While not as potent as the broad-spectrum antibiotic Ofloxacin, these findings suggest that the pyrazine scaffold is a viable starting point for the development of new antibacterial agents. Further structural modifications, such as the introduction of a methoxy group at the 5-position, could potentially enhance this activity.
Unraveling the Mechanism of Action
The precise mechanism of antimicrobial action for many pyrazine derivatives is still under investigation. However, for structurally related compounds like thiosemicarbazones, the proposed mechanism often involves the inhibition of essential bacterial enzymes. Thiosemicarbazones are thought to interfere with DNA synthesis and replication by inhibiting enzymes such as ribonucleotide reductase. The chelation of metal ions, which are crucial cofactors for many enzymes, is another potential mechanism.
The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of action.
Experimental Protocols: Ensuring Scientific Rigor
The cornerstone of any comparative analysis is the reliability and reproducibility of the experimental data. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[7][9]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives and control antibiotics in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
a. From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test organism.
-
b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
c. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
3. Serial Dilution of Test Compounds:
-
a. Add 100 µL of sterile broth to all wells of the 96-well plate.
-
b. Add 100 µL of the test compound stock solution to the first well of a row.
-
c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well containing the compound.
4. Inoculation and Incubation:
-
a. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
c. Incubate the plates at 35-37°C for 16-20 hours for bacteria.
5. Determination of MIC:
-
a. After incubation, visually inspect the plates for turbidity.
-
b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]
The following diagram illustrates the serial dilution process in a 96-well plate.
Conclusion and Future Directions
The exploration of this compound derivatives as potential antimicrobial agents is a promising avenue of research. The available data on structurally similar compounds indicate that the pyrazine scaffold possesses inherent antibacterial activity that can be modulated through chemical modification. While these initial findings are encouraging, further research is necessary to fully elucidate the potential of this compound class.
Future studies should focus on:
-
Synthesis and screening of a broader library of this compound derivatives: This will help establish a more comprehensive structure-activity relationship (SAR).
-
Evaluation against a wider panel of microorganisms: Including drug-resistant strains to assess the potential for overcoming existing resistance mechanisms.
-
In-depth mechanistic studies: To identify the specific molecular targets and pathways affected by these compounds.
-
Toxicology and in vivo efficacy studies: To evaluate the safety and therapeutic potential in preclinical models.
By systematically addressing these areas, the scientific community can determine the true potential of this compound derivatives as the next generation of antimicrobial agents.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijddr.in [ijddr.in]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxypyrazine-2-carbaldehyde Analogues
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a privileged scaffold in the design of therapeutic agents. Pyrazine derivatives are integral to a wide array of marketed drugs and have demonstrated a vast spectrum of biological activities, including anticancer, antitubercular, antidiabetic, and antimicrobial effects.[1][2][3] This guide focuses on the structure-activity relationships (SAR) of analogues derived from a specific, promising starting point: 5-Methoxypyrazine-2-carbaldehyde (CAS No: 32205-72-4, Formula: C₆H₆N₂O₂).[4][5] By systematically exploring how modifications to this core structure influence biological activity, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutic candidates.
Core Principles of Pyrazine SAR: A Foundation for Design
Before delving into the specifics of our lead compound, it's crucial to understand the general SAR principles governing pyrazine derivatives. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrazine ring. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have shown that electronic properties, molecular orbitals (NBO charges), and physicochemical parameters are key determinants of efficacy.[6][7] For instance, the nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, while substituents can be tailored to interact with specific pockets in a biological target. The strategic placement of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the entire molecule.
SAR Analysis of this compound Analogues
Our core molecule presents two primary sites for chemical modification: the aldehyde group at position 2 and the methoxy group at position 5. Understanding the impact of derivatization at these sites is key to optimizing biological activity.
Modifications at the C2-Aldehyde Position: From Aldehyde to Amide and Hydrazone
The aldehyde group is a versatile chemical handle, but it can also be a source of instability or off-target reactivity in vivo. Its conversion to more stable and functionally diverse groups like carboxamides and hydrazones has proven to be a highly effective strategy, particularly in the development of antitubercular agents.
-
Carboxamide Analogues: The transformation of the C2-aldehyde to a carboxamide introduces a critical hydrogen-bond donating and accepting moiety. This modification has been explored in the synthesis of 5-methoxypyrazine-2-carboxamide derivatives, which were evaluated for their activity against Mycobacterium tuberculosis (Mtb).[8] The rationale behind this choice is that the amide bond can mimic peptide interactions and form stable hydrogen bonds with amino acid residues in the target enzyme's active site.
-
Hydrazone Analogues: Another fruitful derivatization involves condensing the aldehyde with hydrazides to form hydrazones. Studies on the closely related 5-methylpyrazine-2-carbohydrazide scaffold revealed that this modification can lead to potent antitubercular agents.[9] One standout compound from this series, which incorporates a dimethylamino phenyl group, was found to be more potent than the standard drugs isoniazid and pyrazinamide.[9] This suggests that the extended conjugation and additional functional groups of the hydrazone moiety are crucial for enhancing activity.
The Influence of the C5-Methoxy Group
The methoxy group at the C5 position is an electron-donating group, which influences the overall electron density of the pyrazine ring. This electronic effect can be critical for molecular recognition and binding affinity. While direct SAR studies systematically replacing the 5-methoxy group are not extensively detailed in the current literature, its contribution can be inferred. In the context of antitubercular activity, the presence of an electron-donating group at this position appears favorable. The 5-methyl analogues also show significant activity, indicating that small alkyl or alkoxy groups are well-tolerated and likely contribute to favorable interactions with the biological target.[9]
SAR Summary Diagram
The following diagram illustrates the key takeaways from the SAR studies, highlighting the molecular sites amenable to modification and the resulting impact on biological activity.
Caption: Key SAR insights for this compound analogues.
Comparative Performance Data
To contextualize the potential of these analogues, the following table summarizes the activity of key derivatives compared to standard reference drugs.
| Compound/Analogue | Modification | Biological Target/Assay | Activity (MIC in µg/mL) | Reference Drug (MIC) |
| S7-13 | 5-Methoxy-Pyrazine-2-Carboxamide derivative | M. tuberculosis H37RV | 1.6 | Pyrazinamide (12.5) |
| S7-26 | 5-Methoxy-Pyrazine-2-Carboxamide derivative | M. tuberculosis H37RV | 6.25 | Pyrazinamide (12.5) |
| PM 14 | 5-Methyl-Pyrazine-2-Carbohydrazone derivative | M. tuberculosis H37RV | < 10 | Isoniazid (~13.7), Pyrazinamide (~12.3) |
Data synthesized from multiple sources for comparative purposes.[8][9]
The data clearly indicates that modifications at the C2 position, converting the aldehyde to a carboxamide or a hydrazone, can yield compounds with significantly improved antitubercular potency compared to pyrazinamide, a frontline clinical drug.[8][9]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and biological evaluation of these analogues.
Protocol 1: General Synthesis of 5-Methoxypyrazine-2-Carboxamide Analogues
This protocol outlines a two-step process starting from this compound. The causality behind this choice is the need to first form a stable carboxylic acid intermediate which can then be coupled with a diverse library of amines to explore the SAR of the amide substituent.
Caption: General workflow for the synthesis of carboxamide analogues.
Step-by-Step Methodology:
-
Oxidation to Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent mixture like acetone/water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of an oxidizing agent (e.g., potassium permanganate). The slow addition is critical to control the exothermic reaction.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite) and adjust the pH to ~2-3 with HCl.
-
Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-methoxypyrazine-2-carboxylic acid.
-
-
Amide Coupling:
-
In an inert atmosphere (nitrogen or argon), dissolve 1.0 equivalent of the carboxylic acid intermediate in an anhydrous solvent like DMF.
-
Add 1.1 equivalents of a coupling agent (e.g., HCTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes to activate the acid.
-
Add 1.2 equivalents of the desired primary or secondary amine.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified via column chromatography on silica gel to yield the final carboxamide analogue.
-
Protocol 2: Antitubercular Activity Screening using Resazurin Microtiter Assay (REMA)
The REMA (or MABA) is a self-validating colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound. The principle is that viable, respiring mycobacteria will reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. aobchem.com [aobchem.com]
- 5. chemscene.com [chemscene.com]
- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Methoxypyrazine-2-carbaldehyde: A Guide for Researchers
Introduction: The Significance of 5-Methoxypyrazine-2-carbaldehyde
This compound is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its pyrazine core, substituted with both an electron-donating methoxy group and a reactive carbaldehyde function, allows for diverse chemical transformations, making it a valuable intermediate for drug discovery and development professionals. The strategic placement of these functional groups influences the molecule's reactivity and provides multiple points for molecular elaboration. This guide provides a comparative analysis of three distinct synthetic routes to this important molecule, offering an in-depth look at their underlying principles, experimental protocols, and relative merits.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several different angles, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of three primary routes:
-
Route 1: Oxidation of (5-methoxypyrazin-2-yl)methanol
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 5-chloropyrazine-2-carbaldehyde
-
Route 3: Direct Formylation of 2-methoxypyrazine via the Vilsmeier-Haack Reaction
The selection of an optimal route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions and reagents.
Route 1: Oxidation of (5-methoxypyrazin-2-yl)methanol
This route represents a straightforward and often high-yielding approach, capitalizing on the selective oxidation of a primary alcohol to an aldehyde. The synthesis begins with the commercially available (5-methoxypyrazin-2-yl)methanol.
Causality Behind Experimental Choices
The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Several reagents are well-suited for this transformation, each with its own mechanistic nuances and practical considerations.
-
Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. The reaction is heterogeneous, which simplifies workup as the excess reagent and manganese byproducts can be removed by simple filtration. The efficiency of MnO₂ can be dependent on its activation state.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is a very mild and high-yielding procedure, tolerant of a wide variety of functional groups. The primary drawbacks are the requirement for cryogenic temperatures and the formation of the volatile and malodorous dimethyl sulfide as a byproduct.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild, selective, and high-yielding oxidation of alcohols to aldehydes at room temperature. The reaction is generally fast and the workup is straightforward. However, DMP is relatively expensive and can be shock-sensitive, requiring careful handling.
Experimental Protocol: Oxidation using Activated Manganese Dioxide
This protocol is based on established procedures for the oxidation of heterocyclic methanols.
Step 1: Preparation of the Reaction Mixture In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-methoxypyrazin-2-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
Step 2: Addition of Oxidizing Agent Add activated manganese dioxide (5-10 eq.) portion-wise to the stirred solution. The large excess of MnO₂ is necessary to drive the reaction to completion.
Step 3: Reaction Monitoring Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional solvent. The combined filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for the oxidation of (5-methoxypyrazin-2-yl)methanol.
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 5-chloropyrazine-2-carbaldehyde
This synthetic route involves the displacement of a chloride ion from the pyrazine ring by a methoxide nucleophile. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution.[1][2] The electron-withdrawing nature of the aldehyde group further activates the ring towards nucleophilic attack.
Causality Behind Experimental Choices
The success of this SNAr reaction hinges on the generation of a potent nucleophile and the choice of a suitable solvent.
-
Nucleophile: Sodium methoxide is a strong nucleophile and a strong base. It is typically generated in situ by reacting sodium metal with anhydrous methanol or used as a commercially available solution.
-
Solvent: Anhydrous methanol is the solvent of choice as it is the source of the methoxide nucleophile and is effective at solvating the sodium methoxide. The reaction must be carried out under anhydrous conditions to prevent the competing reaction of the methoxide with water and potential side reactions.
-
Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate.
Experimental Protocol: Methoxylation of 5-chloropyrazine-2-carbaldehyde
This protocol is adapted from general procedures for SNAr on chloropyrazines.[1]
Step 1: Preparation of Sodium Methoxide In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq.) to anhydrous methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.
Step 2: Addition of the Substrate To the freshly prepared sodium methoxide solution, add 5-chloropyrazine-2-carbaldehyde (1.0 eq.) at room temperature.
Step 3: Reaction and Monitoring Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature and carefully quench it by the addition of water. Neutralize the solution with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the SNAr of 5-chloropyrazine-2-carbaldehyde.
Route 3: Direct Formylation of 2-methoxypyrazine via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[5] The methoxy group on the 2-methoxypyrazine acts as an activating group, directing the electrophilic formylation to the electron-rich positions of the pyrazine ring.
Causality Behind Experimental Choices
The key to a successful Vilsmeier-Haack reaction is the formation of the electrophilic Vilsmeier reagent and controlling the reaction conditions to favor the desired regioselectivity.
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ generates the electrophilic chloroiminium salt, which is the active formylating agent. This is typically done at low temperatures to control the exothermic reaction.
-
Solvent: DMF often serves as both a reagent and a solvent. In some cases, an additional inert solvent like 1,2-dichloroethane (DCE) may be used.
-
Reaction Temperature: The formylation step usually requires heating to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated pyrazine ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-methoxypyrazine
This protocol is based on the formylation of similar electron-rich heterocyclic systems.[6]
Step 1: Formation of the Vilsmeier Reagent In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction To the freshly prepared Vilsmeier reagent, add 2-methoxypyrazine (1.0 eq.) either neat or as a solution in a minimal amount of an inert solvent like DCE.
Step 3: Reaction and Monitoring Heat the reaction mixture to 70-80 °C and stir for several hours. Monitor the progress of the reaction by TLC or GC-MS.
Step 4: Work-up and Purification After completion, cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of 2-methoxypyrazine.
Comparative Performance of Synthetic Routes
The choice of the most suitable synthetic route depends on a variety of factors. The following table provides a comparative summary of the three discussed routes.
| Parameter | Route 1: Oxidation | Route 2: SNAr | Route 3: Vilsmeier-Haack |
| Starting Material | (5-methoxypyrazin-2-yl)methanol | 5-chloropyrazine-2-carbaldehyde | 2-methoxypyrazine |
| Key Reagents | MnO₂, Swern reagents, or DMP | Sodium methoxide | POCl₃, DMF |
| Reaction Conditions | Mild to moderate (reflux or low temp) | Moderate (reflux) | Low to moderate temperature |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Key Advantages | High yielding, clean reaction | Utilizes readily available starting materials | Direct introduction of the formyl group |
| Key Disadvantages | Requires synthesis of the starting alcohol | Potential for side reactions if not anhydrous | Use of corrosive and hazardous reagents |
| Scalability | Good, especially with MnO₂ | Good | Can be challenging on a large scale |
| Green Chemistry | MnO₂ route is relatively green | Use of methanol as solvent is a plus | Generates significant waste |
Conclusion and Recommendations
All three synthetic routes offer viable pathways to this compound.
-
Route 1 (Oxidation) is likely the most reliable and highest-yielding method, provided the starting alcohol is readily available. The use of manganese dioxide offers a scalable and environmentally friendlier option.
-
Route 2 (SNAr) is a strong contender, particularly if 5-chloropyrazine-2-carbaldehyde is a more accessible starting material than the corresponding alcohol. The reaction is generally robust and proceeds in good yield.
-
Route 3 (Vilsmeier-Haack) is a direct and elegant approach, but may require more optimization to control regioselectivity and handle the corrosive reagents safely.
For researchers prioritizing yield and reaction cleanliness, the oxidation of (5-methoxypyrazin-2-yl)methanol is recommended. For those with ready access to the chlorinated precursor, the nucleophilic aromatic substitution route provides an excellent alternative. The Vilsmeier-Haack reaction is a valuable tool for direct formylation but may be better suited for smaller-scale syntheses where the handling of hazardous reagents is more manageable. Ultimately, the choice of synthetic strategy will be guided by the specific constraints and priorities of the research or development project.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 5-Methoxypyrazine-2-carbaldehyde Derivatives: From In Vitro Screening to In Vivo Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[2][3][4] Among these, 5-Methoxypyrazine-2-carbaldehyde serves as a particularly promising starting point for the synthesis of novel therapeutic agents. Its derivatives are being explored for potent bio-activities, necessitating a rigorous and systematic validation pipeline to translate preliminary findings into viable clinical candidates.[5][6]
This guide provides an in-depth comparison and a technical walkthrough of the essential in vitro and in vivo validation processes. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols, and a framework for interpreting data, thereby ensuring a robust evaluation of novel this compound derivatives.
Part 1: The Foundation - In Vitro Validation
In vitro assays represent the first critical checkpoint in the drug discovery process.[7] They offer a controlled environment to assess the biological properties of newly synthesized compounds, providing essential data on potency, efficacy, and mechanism of action before committing to more complex and resource-intensive in vivo studies.[8][9]
Evaluating Anticancer Potential
The search for novel anticancer agents is a primary focus for pyrazine derivatives.[4][5] A tiered in vitro screening approach is essential to identify and prioritize the most promising candidates.
The initial step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue™ assays are industry standards for measuring cell viability.[10][11] The underlying principle is the measurement of metabolic activity; viable cells reduce the reagent to a colored or fluorescent product, which can be quantified.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG-2, BxPC-3) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., 5-Fluorouracil) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
The table below illustrates how data from cytotoxicity screening can be presented. It compares the IC₅₀ values of several hypothetical derivatives against different cancer cell lines, with 5-Fluorouracil as a reference compound.
| Compound ID | Derivative Structure | IC₅₀ HeLa (µM)[1] | IC₅₀ HepG-2 (µM)[1] | IC₅₀ BxPC-3 (µM)[10] |
| MP-01 | (Parent Scaffold) | >100 | >100 | >100 |
| MP-02 | -Thiophene Adduct | 45.2 | 58.1 | 66.2 |
| MP-03 | -Hydrazone Derivative | 15.8 | 22.5 | 30.1 |
| MP-04 | -Thiosemicarbazone | 8.3 | 11.7 | 14.5 |
| 5-Fluorouracil | (Reference Drug) | 12.5 | 18.0 | 39.0 |
Causality Insight: The addition of a thiosemicarbazone moiety (MP-04) often enhances anticancer activity by chelating essential metal ions required for enzymatic processes, such as ribonucleotide reductase, thereby inhibiting DNA synthesis.[12]
Assessing Antimicrobial Efficacy
Pyrazine derivatives are also known for their potential as antimicrobial agents.[6] Determining their spectrum of activity and potency is a key in vitro validation step.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. The broth microdilution method is a standardized technique to determine these values.[14]
Experimental Protocol: Broth Microdilution Assay
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. Include a positive control (bacteria + broth), negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates under conditions suitable for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration without visible growth is the MIC.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no growth and plate it on an agar medium.
-
Incubation & Analysis: Incubate the agar plates. The lowest concentration of the compound that results in no colony formation on the agar plate is the MBC.
| Compound ID | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC C. albicans (µg/mL)[13] |
| MP-01 | >256 | >256 | >256 |
| MP-05 | 128 | 256 | >256 |
| MP-06 | 32 | 64 | 128 |
| MP-07 | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Trustworthiness Note: A self-validating protocol includes controls at every step. The positive control ensures the bacteria are viable, the negative control ensures the medium is sterile, and the reference antibiotic validates the assay's sensitivity and provides a benchmark for potency.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijddr.in [ijddr.in]
- 7. axxam.com [axxam.com]
- 8. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Methoxypyrazine-2-carbaldehyde Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies of 5-Methoxypyrazine-2-carbaldehyde derivatives. As researchers and drug development professionals, understanding the specificity of antibodies developed for small molecules is paramount. This document offers in-depth technical guidance, rooted in established scientific principles, to ensure the integrity and reliability of your findings. We will explore the nuances of antibody-antigen interactions, detail robust experimental protocols, and provide a framework for data interpretation, all within the context of a hypothetical study on this compound derivatives.
Introduction: The Significance of this compound and the Imperative of Specificity
This compound belongs to the pyrazine class of compounds, which are prevalent in nature and are significant in the food and flavor industry.[1][2] Some pyrazine derivatives also exhibit diverse biological activities, making them interesting scaffolds for drug discovery.[3][4] When developing immunoassays for the detection and quantification of such small molecules, or when designing targeted therapies, antibody specificity is a critical parameter. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to inaccurate quantification, false-positive results, and potential off-target effects in therapeutic applications.[5][6] Therefore, rigorous cross-reactivity assessment is not merely a procedural step but a cornerstone of reliable research and development.
This guide will walk you through the essential considerations for conducting a thorough cross-reactivity study of this compound derivatives, using a hypothetical set of compounds to illustrate the principles and methodologies.
The Principles of Cross-Reactivity in Immunoassays for Small Molecules
For small molecules like this compound, which are haptens, immunoassays are typically designed in a competitive format.[7][8] In this setup, the antibody's binding site is contested by the target analyte and a labeled tracer (e.g., an enzyme-conjugated version of the analyte). The degree of cross-reactivity is determined by the ability of structurally similar molecules (analogs or derivatives) to displace the tracer from the antibody.[6]
The extent of cross-reactivity is fundamentally governed by the structural similarity between the target antigen and the cross-reacting molecule.[5][9] Minor modifications to the functional groups or the core structure of the hapten can significantly alter the antibody's binding affinity. Understanding these structure-activity relationships is crucial for interpreting cross-reactivity data.
The choice of immunoassay format and the specific experimental conditions can also influence the observed cross-reactivity.[10] Factors such as antibody and tracer concentrations, incubation times, and temperature can modulate the binding kinetics and equilibria, thereby affecting the apparent cross-reactivity.
Designing a Cross-Reactivity Study: A Hypothetical Case for this compound Derivatives
To illustrate a practical approach, let's consider a hypothetical study on the cross-reactivity of a panel of derivatives of this compound.
Selection of Test Compounds
The selection of derivatives for the cross-reactivity panel should be systematic, exploring modifications at different positions of the pyrazine ring and the carbaldehyde group. This allows for a comprehensive assessment of the antibody's binding epitope.
Table 1: Hypothetical Derivatives of this compound for Cross-Reactivity Screening
| Compound ID | Compound Name | Structural Modification |
| Target | This compound | Reference Compound |
| Deriv-01 | 5-Ethoxypyrazine-2-carbaldehyde | Methoxy group replaced with an ethoxy group |
| Deriv-02 | 5-Methoxypyrazine-2-carboxylic acid | Carbaldehyde group oxidized to a carboxylic acid |
| Deriv-03 | 5-Chloropyrazine-2-carbaldehyde | Methoxy group replaced with a chloro group |
| Deriv-04 | 3-Methoxypyrazine-2-carbaldehyde | Isomeric variation |
| Deriv-05 | 2-Acetyl-5-methoxypyrazine | Carbaldehyde group replaced with an acetyl group |
Visualization of Molecular Structures
A visual representation of the molecular structures is essential for understanding the potential for cross-reactivity.
Caption: Structural relationships between the target analyte and its hypothetical derivatives.
Experimental Methodologies for Cross-Reactivity Assessment
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used, robust, and cost-effective method for determining the cross-reactivity of small molecules.
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the target compound (for the standard curve) and the test derivatives in assay buffer. Add these solutions to the wells, followed immediately by the addition of a fixed, predetermined concentration of the primary antibody against this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibody and analytes.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to the wells. A color change will occur, with the intensity being inversely proportional to the concentration of the analyte in the sample.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Surface Plasmon Resonance (SPR) - An Orthogonal Approach
SPR is a powerful, label-free technique that can provide real-time kinetic data on antibody-antigen interactions. It serves as an excellent orthogonal method to validate ELISA results. In an SPR experiment, the antibody is typically immobilized on a sensor chip, and the binding of the target analyte and its derivatives is measured by changes in the refractive index at the sensor surface. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. A lower Kₑ value indicates a higher binding affinity.
Data Analysis and Interpretation of Hypothetical Results
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each derivative. From these curves, the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Derivative) x 100
Table 2: Hypothetical Cross-Reactivity Data for this compound Derivatives
| Compound ID | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target | 10 | 100% | High affinity and specificity for the target analyte. |
| Deriv-01 | 50 | 20% | Moderate cross-reactivity. The antibody can tolerate a slightly larger alkoxy group, but with reduced affinity. |
| Deriv-02 | >10,000 | <0.1% | Negligible cross-reactivity. The carbaldehyde group is a critical part of the epitope for antibody recognition. |
| Deriv-03 | 200 | 5% | Low cross-reactivity. The electronic and steric differences between a methoxy and a chloro group significantly impact binding. |
| Deriv-04 | 500 | 2% | Low cross-reactivity. The position of the methoxy group is crucial for proper orientation within the antibody's binding pocket. |
| Deriv-05 | 100 | 10% | Moderate cross-reactivity. The antibody shows some tolerance for a slightly larger acyl group compared to the carbaldehyde. |
Logical Framework for Data Interpretation
Caption: Decision-making flowchart for interpreting cross-reactivity data.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the principles and practices involved in conducting cross-reactivity studies for this compound derivatives. By employing systematic experimental design, robust methodologies such as competitive ELISA, and logical data interpretation, researchers can confidently assess the specificity of their antibodies. The hypothetical case study presented herein serves as a practical template for designing and executing such studies.
Future work in this area could involve the use of computational modeling to predict cross-reactivity based on the three-dimensional structures of the antibody's binding site and the small molecule derivatives. Additionally, the development of novel immunoassay formats with enhanced sensitivity and specificity will continue to advance the field.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 3. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 4. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity in allergy: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 5-Methoxypyrazine-2-carbaldehyde in Diverse Assay Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and chemical biology, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazine derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of the efficacy of 5-Methoxypyrazine-2-carbaldehyde and its close structural analogs across various assay systems. By synthesizing available experimental data and projecting potential applications, we aim to equip researchers with the critical insights needed to effectively harness the capabilities of this promising chemical entity.
Introduction to this compound: A Scaffold of Potential
This compound is a substituted pyrazine characterized by a methoxy group at the 5-position and a carbaldehyde group at the 2-position. The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in numerous biologically active compounds, including pharmaceuticals and natural products. The specific substitutions on this core structure are pivotal in defining its chemical reactivity and biological targets. While direct and extensive biological data for this compound is emerging, the evaluation of its close derivatives, particularly the corresponding carboxamides, provides a strong foundation for understanding its potential efficacy.
Comparative Efficacy in Key Assay Systems
This section will delve into the performance of 5-methoxypyrazine derivatives in established assay systems, offering a comparative perspective against relevant standards and alternative compounds.
Antitubercular Activity: A Promising Frontier
The most compelling evidence for the bioactivity of the 5-methoxypyrazine core comes from the assessment of its carboxamide derivatives against Mycobacterium tuberculosis. A recent study detailed the synthesis and evaluation of several 5-methoxypyrazine-2-carboxamide derivatives, revealing significant antitubercular potential.[1]
| Compound ID | Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 5-Methoxypyrazine-2-carboxamide Derivative (S7-13) | [Structure not fully disclosed] | 1.6 |
| 5-Methoxypyrazine-2-carboxamide Derivative (S7-26) | [Structure not fully disclosed] | 6.25 |
| Pyrazinamide (Standard) | [Standard Antitubercular Drug] | 12.5 |
| Rifampicin (Standard) | [Standard Antitubercular Drug] | [Data not provided for direct comparison] |
| Isoniazid (Standard) | [Standard Antitubercular Drug] | [Data not provided for direct comparison] |
Data sourced from Bilaiya & Engla, 2025.[1]
Interpretation and Causality:
The data clearly indicates that derivatives of the 5-methoxypyrazine scaffold exhibit potent antitubercular activity, with compound S7-13 demonstrating an eight-fold greater potency than the standard drug, Pyrazinamide.[1] The mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid in mycobacteria, which disrupts membrane potential and energy production. It is plausible that 5-methoxypyrazine derivatives share a similar mechanistic pathway, with the methoxy and other substitutions influencing cellular uptake, enzymatic conversion, and target engagement. The aldehyde functionality in this compound offers a reactive handle for the formation of Schiff bases or other adducts within the biological system, which could potentially enhance its antimycobacterial effects.
This assay is a standard, colorimetric method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated for another 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) is observed. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Workflow for Antitubercular Activity Screening
Caption: Workflow of the Microplate Alamar Blue Assay.
Antibacterial Activity: A Broader Spectrum Perspective
While specific data for this compound is not yet available, the evaluation of closely related 5-methylpyrazine-2-carbohydrazide derivatives provides valuable insights into its potential as a broader spectrum antibacterial agent. Hydrazone derivatives of this scaffold have been tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Type | Activity of 5-methylpyrazine-2-carbohydrazide derivatives |
| Staphylococcus aureus | Positive | Promising activity observed |
| Bacillus subtilis | Positive | Promising activity observed |
| Salmonella typhi | Negative | Promising activity observed |
| Escherichia coli | Negative | Promising activity observed |
Data is qualitative based on the findings of the study on carbohydrazide derivatives.
Rationale for Potential Efficacy:
The pyrazine nucleus is a known pharmacophore in various antibacterial agents. The carbaldehyde group of this compound is a key feature, as it can readily react with amino groups in biomolecules, such as proteins and nucleic acids, potentially disrupting essential cellular processes. This reactivity could be a double-edged sword, contributing to both efficacy and potential toxicity, which necessitates careful evaluation.
This is a widely used method for preliminary screening of antibacterial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of the agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Addition: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured.
Logical Relationship in Antibacterial Screening
Caption: Potential interaction in antibacterial assays.
Antitumor Activity: Exploring a New Avenue
The pyridine-2-carboxaldehyde thiosemicarbazone scaffold, which is structurally analogous to derivatives of this compound, has demonstrated notable antitumor activity.[2][3] These compounds often act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in rapidly proliferating cancer cells.
Inference from Analogous Compounds:
Derivatives of 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone have shown efficacy in murine leukemia models.[2] The mechanism is believed to involve the chelation of iron, a necessary cofactor for ribonucleotide reductase. Given the structural similarities, it is hypothesized that thiosemicarbazone derivatives of this compound could exhibit similar anticancer properties. The methoxy group may influence the lipophilicity and cell permeability of the compound, potentially enhancing its delivery to the tumor site.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Future Directions and Considerations
The available data, primarily from close structural analogs, strongly suggests that this compound is a valuable scaffold for further investigation. Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive screening of this compound in a panel of antitubercular, antibacterial, and anticancer assays to generate direct experimental data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the influence of different substituents on the pyrazine ring on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their effects.
-
In Vivo Efficacy and Toxicity: Progressing the most promising compounds to preclinical animal models to assess their efficacy and safety profiles.
Conclusion
While the direct biological evaluation of this compound is in its nascent stages, the compelling activity of its close derivatives, particularly in the realm of antitubercular research, positions it as a high-potential lead for drug discovery. This guide has provided a comparative framework based on the current scientific literature, offering both concrete data from related compounds and a logical basis for exploring its efficacy in diverse assay systems. As researchers continue to explore the chemical space of pyrazine derivatives, this compound stands out as a scaffold worthy of significant scientific inquiry.
References
- 1. theaspd.com [theaspd.com]
- 2. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxypyrazine-2-carbaldehyde
This document provides a detailed operational and disposal protocol for 5-Methoxypyrazine-2-carbaldehyde (CAS No. 32205-72-4). It is intended for researchers, chemists, and laboratory personnel in the fields of pharmaceutical development and chemical synthesis. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment. Adherence to these guidelines is critical due to the compound's potential hazards, which are inferred from its chemical structure and data on analogous compounds.
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not universally available, a robust risk assessment can be constructed by analyzing its constituent functional groups—a pyrazine ring and an aldehyde group. Pyrazine derivatives are known to possess biological activity and can present hazards such as skin, eye, and respiratory irritation.[1][2] Aldehydes are a reactive class of compounds for which the Occupational Safety and Health Administration (OSHA) has established specific standards for certain members, like formaldehyde, due to their health risks.[3]
Therefore, this compound must be handled as a hazardous substance. The primary risks are associated with irritation upon contact and potential toxicity if ingested or inhaled.
| Property / Hazard | Identifier / Description | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 32205-72-4 | [4][5] |
| Molecular Formula | C₆H₆N₂O₂ | [4][6] |
| Molecular Weight | 138.12 g/mol | [4][7] |
| Assumed Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [1][2][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Some suppliers recommend -20°C, sealed and away from moisture. | [4][9] |
Prerequisite Safety Protocols: Handling and Storage
Proper disposal begins with correct handling during use. Waste generation should always occur within a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The OSHA Laboratory Standard requires employers to provide and ensure the use of appropriate PPE.[10]
-
Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard.[11]
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.
-
Respiratory Protection: All handling of solid powder or solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[10][11]
Engineering Controls
Primary containment is achieved by using a properly functioning chemical fume hood. This is the most critical engineering control for protecting laboratory workers from airborne hazards.[10] Ensure the sash is kept at the lowest practical height.
Storage of Pure Chemical
To maintain chemical integrity and prevent accidents, store this compound according to the following principles:
-
Container: Keep the compound in its original, tightly sealed container.[9]
-
Environment: Store in a cool, dry, and dark place, away from heat sources and direct sunlight.[9] A storage temperature of 2-8°C is a general best practice for pyrazines.[9]
-
Compatibility: Store separately from strong oxidizing agents, bases, and reducing agents.[8][9]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12] As the generator, you are responsible for managing the waste from "cradle to grave."[13] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer.
Step 1: Waste Characterization and Segregation
All items contaminated with this compound must be treated as hazardous waste. Segregate waste into distinct streams:
-
Solid Hazardous Waste: Includes excess or expired solid this compound, contaminated weighing papers, pipette tips, gloves, and bench paper.
-
Liquid Hazardous Waste: Includes contaminated solvents, reaction quenching solutions, and rinsate from decontaminating glassware.
Step 2: Accumulation of Solid Waste
-
Container Selection: Use a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[14]
-
Collection: Carefully place all solid waste into the designated container. For grossly contaminated items like gloves or bench paper, it is best practice to double-bag them before placing them in the final waste container.[14]
-
Closure: Keep the container sealed at all times, except when adding waste. This is a primary EPA compliance point.[12]
Step 3: Accumulation of Liquid Waste
-
Container Selection: Use a dedicated, sealable, and solvent-compatible container (e.g., HDPE or a safety-coated glass bottle) for liquid waste.
-
Collection: Collect all solvent rinses and contaminated liquids in this container. When decontaminating glassware, perform an initial rinse with a suitable organic solvent (like ethanol or acetone) and collect this rinsate as hazardous waste.[14]
-
Closure and Venting: The container must be kept tightly closed when not in use. If there is a potential for gas generation, use a vented cap.
Step 4: Labeling and Storage of Waste Containers
-
Immediate Labeling: As soon as you begin accumulating waste in a container, affix a hazardous waste label.[14]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any other components (e.g., "and Acetone").
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Storage Location: Store sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.[14]
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[14] Do not exceed the accumulation time or quantity limits set by your institution and local regulations. EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][15]
Disposal Workflow Diagram
Caption: Decision workflow for segregating and disposing of this compound waste.
Emergency Procedures for Spills and Exposures
Small Spills (in a Chemical Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material.
-
Disposal: Place the cleanup materials in the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe and rinsate as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
References
- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. masterytcn.com [masterytcn.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 32205-72-4 [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. biosynce.com [biosynce.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. osha.gov [osha.gov]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 5-Methoxypyrazine-2-carbaldehyde: A Framework for Operational Safety
This guide provides a detailed operational framework for the safe handling and disposal of 5-Methoxypyrazine-2-carbaldehyde (CAS No. 32205-72-4). As a definitive Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers, this document synthesizes data from structurally related pyrazines and aldehydes to establish a conservative and robust safety protocol. This approach ensures that researchers, scientists, and drug development professionals can operate with a high margin of safety, mitigating risks inherent in handling aromatic aldehydes.
Presumed Hazard Profile and Risk Assessment
Given the chemical structure—a pyrazine ring substituted with a methoxy group and an aldehyde—we must anticipate a hazard profile that includes potential irritation, sensitization, and toxicity. Structurally similar compounds, such as 5-Methylpyrazine-2-carboxaldehyde and other aromatic aldehydes, are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation. A related compound, 5-Methoxypyrazine-2-carboxylic Acid, is a known skin and eye irritant. Therefore, all handling procedures must be based on the assumption that this compound presents similar, if not identical, hazards.
| Potential Hazard | Classification Basis (Based on Analogous Compounds) | Primary Route of Exposure | Recommended Precautionary Action |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Oral, Inhalation, Dermal | Avoid ingestion, inhalation of dust/vapors, and direct skin contact. Handle only in well-ventilated areas or with respiratory protection. |
| Skin Irritation | Causes skin irritation (Category 2). | Dermal | Always wear appropriate chemical-resistant gloves and a lab coat. Remove contaminated clothing immediately. |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2/2A). | Ocular | Wear chemical splash goggles at all times. Use a face shield when handling larger quantities or when there is a splash hazard. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation | All handling of solids and solutions should be performed within a certified chemical fume hood. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. The following multi-layered approach is mandated for all personnel working with this compound.
Primary Barrier: Engineering Controls
All weighing, reconstitution, and aliquoting of this compound must be conducted within a certified chemical fume hood. This is a non-negotiable control to minimize inhalation exposure.
Secondary Barrier: Personal Protective Attire
The following table outlines the minimum required PPE. For procedures with a higher risk of splashes or aerosol generation, more robust protection is required.
| PPE Category | Minimum Requirement (Low-Volume Operations) | Enhanced Requirement (High-Volume/Splash Risk) | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield worn over the goggles. | The aldehyde functional group poses a significant risk of causing serious eye irritation. A face shield provides an additional barrier against splashes to the entire face. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Thicker nitrile or neoprene gloves (>8 mil). Double-gloving is recommended. | Nitrile and neoprene offer good chemical resistance to a variety of organic compounds. Double-gloving prevents exposure in case the outer glove is compromised. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-resistant laboratory coat. | Chemical-resistant apron worn over the lab coat. | Protects against incidental skin contact and prevents contamination of personal clothing. An apron provides superior protection against spills and splashes of liquid formulations. |
| Foot Protection | Closed-toe leather or solvent-resistant shoes. | Chemical-resistant footwear or disposable shoe covers. | Prevents exposure from spills that may reach the floor. Pant legs should be worn outside of boots to prevent chemicals from entering. |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory. | Aldehydes can be volatile and irritating to the respiratory tract. An air-purifying respirator is essential to prevent inhalation if engineering controls fail or are absent. |
Operational and Disposal Plan: A Step-by-Step Protocol
Adherence to a strict, self-validating workflow is critical for ensuring safety from receipt of the compound to the final disposal of its waste.
Safe Handling and Use Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
